iCRT-14-d5
Description
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Properties
CAS No. |
1795144-12-5 |
|---|---|
Molecular Formula |
C21H17N3O2S |
Molecular Weight |
380.477 |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D |
InChI Key |
NCSHZXNGQYSKLR-CNCXFELZSA-N |
SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Synonyms |
5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-(phenyl-d5)-2,4-thiazolidinedione; iCRT 14-d5; iCRT14-d5; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of iCRT-14-d5: A Potent Inhibitor of Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of iCRT-14-d5, a deuterated small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. By delving into its molecular interactions, cellular effects, and the experimental methodologies used for its characterization, this document serves as a critical resource for researchers in oncology, developmental biology, and drug discovery.
Introduction: The Rationale for Targeting Wnt/β-Catenin Signaling and the Advent of iCRT-14-d5
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC), lead to the constitutive stabilization and nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of oncogenes like c-myc and cyclin D1.[2][3] This makes the β-catenin/TCF interaction a prime target for therapeutic intervention.[4][5]
iCRT-14 is a potent small molecule inhibitor of β-catenin-responsive transcription (CRT).[6] iCRT-14-d5 is a deuterated analog of iCRT-14. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can offer significant pharmacological advantages.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to reduced rates of metabolism, improved pharmacokinetic profiles, and potentially lower toxicity.[1]
Core Mechanism of Action: Disrupting the β-Catenin/TCF4 Interaction
The primary mechanism of action of iCRT-14, and by extension iCRT-14-d5, is the direct disruption of the protein-protein interaction between β-catenin and TCF4.[3][6] This inhibition occurs at the final, critical step of the canonical Wnt signaling cascade, effectively blocking the transcription of Wnt target genes.[4][5]
Molecular Binding Site
In silico molecular docking studies have provided insights into the binding of iCRT-14 to β-catenin. These studies suggest that iCRT-14 binds to a "hot spot" on the surface of β-catenin that is crucial for its interaction with TCF4.[4] This binding site is located within the armadillo (ARM) repeat domain of β-catenin. The interaction is thought to allosterically hinder the formation of the functional β-catenin/TCF4 transcriptional complex.
Caption: iCRT-14-d5 binds to β-catenin, preventing its interaction with TCF4 and subsequent transcription of Wnt target genes.
Cellular and In Vivo Effects of iCRT-14
The disruption of the β-catenin/TCF4 complex by iCRT-14 leads to several key downstream effects:
-
Inhibition of Wnt Target Gene Expression: Treatment with iCRT-14 significantly reduces the mRNA and protein levels of well-established Wnt target genes, including AXIN2, c-MYC, and CCND1 (cyclin D1).
-
Cell Cycle Arrest: By downregulating cyclin D1, iCRT-14 induces a G0/G1 cell cycle arrest in cancer cell lines with hyperactive Wnt signaling, such as HCT116 and HT29.
-
Inhibition of Cancer Cell Proliferation: iCRT-14 effectively inhibits the growth of colorectal cancer cells that are dependent on the Wnt/β-catenin pathway for their survival.[7]
-
In Vivo Tumor Growth Inhibition: In xenograft models using human colorectal cancer cell lines, administration of iCRT-14 has been shown to significantly suppress tumor growth.[6][7]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) of iCRT-14 | Reference |
| HEK293 (STF16 reporter) | Embryonic Kidney | 0.0403 | [6][7] |
| HCT116 | Colorectal Carcinoma | ~50 (for cell cycle arrest) | |
| HT29 | Colorectal Adenocarcinoma | ~50 (for cell cycle arrest) | |
| Caco-2 | Colorectal Adenocarcinoma | Not explicitly reported for iCRT-14 | |
| SW480 | Colorectal Adenocarcinoma | Not explicitly reported for iCRT-14 | |
| DLD1 | Colorectal Adenocarcinoma | Not explicitly reported for iCRT-14 |
Note: IC50 values can vary depending on the assay and experimental conditions. The value for HEK293 cells is for the inhibition of a Wnt-responsive reporter, while the values for HCT116 and HT29 are the concentrations at which significant cell cycle arrest was observed.
Experimental Protocols for Studying iCRT-14-d5
The following are detailed protocols for key experiments used to characterize the mechanism of action of iCRT-14-d5.
TOP-flash Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF complex.
Principle: Cells are co-transfected with two plasmids: one containing a TCF-responsive promoter driving the expression of firefly luciferase (TOP-flash) and a control plasmid with a mutated TCF binding site (FOP-flash). A second plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. An increase in the TOP/FOP flash ratio indicates activation of the Wnt/β-catenin pathway.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, HCT116) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOP-flash or FOP-flash plasmids along with a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with varying concentrations of iCRT-14-d5 or a vehicle control (e.g., DMSO). If studying inhibition of Wnt-induced activity, co-treat with a Wnt ligand (e.g., Wnt3a-conditioned media).
-
Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.
Caption: Workflow for the TOP-flash reporter assay to measure Wnt/β-catenin signaling activity.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the β-catenin/TCF4 interaction by iCRT-14-d5.
Principle: An antibody specific to β-catenin is used to pull down β-catenin and any interacting proteins from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting for the presence of TCF4. A decrease in the amount of co-precipitated TCF4 in iCRT-14-d5-treated cells indicates disruption of the interaction.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells with high levels of nuclear β-catenin (e.g., SW480, HCT116) and treat with iCRT-14-d5 or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin and TCF4.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of iCRT-14-d5 on the expression of Wnt target genes.
Step-by-Step Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with iCRT-14-d5 and extract total RNA using a suitable method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using cDNA, gene-specific primers for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Selectivity and Off-Target Effects
A crucial aspect of any therapeutic inhibitor is its selectivity. Studies have shown that iCRT-14 exhibits a degree of specificity for the canonical Wnt pathway. It has been reported to have minimal or less prominent effects on other signaling pathways, such as Hedgehog, JAK/STAT, and Notch signaling.[3] Importantly, iCRT-14 does not appear to significantly affect the interaction of β-catenin with E-cadherin, which is vital for cell adhesion.[3]
However, it is important to note that at higher concentrations, some off-target effects have been observed. For instance, iCRT-14 has been shown to modestly reduce the total amount of Dishevelled (Dvl) protein, although it does not affect its phosphorylation. Additionally, iCRT-14 may also interfere with the binding of TCF to DNA. A comprehensive off-target profiling, for instance, through kinase inhibitor screening panels, would be beneficial for a complete understanding of the selectivity of iCRT-14-d5. The potential for off-target effects is a critical consideration in drug development, as these can lead to unforeseen toxicities.[8]
Conclusion and Future Perspectives
iCRT-14-d5 represents a promising class of Wnt/β-catenin signaling inhibitors with a clear mechanism of action centered on the disruption of the β-catenin/TCF4 transcriptional complex. Its deuteration offers the potential for an improved pharmacokinetic profile, making it an attractive candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of iCRT-14-d5 and other novel Wnt pathway inhibitors.
Future research should focus on a more comprehensive characterization of the off-target profile of iCRT-14-d5, as well as in-depth pharmacokinetic and pharmacodynamic studies of the deuterated compound. Furthermore, exploring its efficacy in a broader range of Wnt-addicted cancers and in combination with other therapeutic agents will be crucial in defining its clinical potential. The continued development of specific and potent inhibitors of the β-catenin/TCF interaction holds great promise for the treatment of a variety of devastating diseases.
References
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Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. Journal of Medicinal Chemistry. [Link]
-
Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. ResearchGate. [Link]
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Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. Semantic Scholar. [Link]
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Winning WNT: Race to Wnt signaling inhibitors. Proceedings of the National Academy of Sciences. [Link]
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Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
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Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. Oreate AI Blog. [Link]
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What are the therapeutic applications for CTNNB1 inhibitors?. Patsnap Synapse. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Emerging Direct Targeting β-Catenin Agents. MDPI. [Link]
-
A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo. Scientific Reports. [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Frontiers in Oncology. [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Frontiers. [Link]
-
A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition. Biomedicines. [Link]
-
Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges. MDPI. [Link]
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PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
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DOT Language. Graphviz. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. ResearchGate. [Link]
-
15,16-Dihydrotanshinone I, a novel β-catenin-targeting inhibitor that inhibits its nuclear translocation and reduces downstream CD36 expression in cancer. Journal of Experimental & Clinical Cancer Research. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
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Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells. Scientific Reports. [Link]
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Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. [Link]
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Selectivity of C2 for Wnt pathway. (A) Screening of β-catenin-dependent... ResearchGate. [Link]
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Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design. [Link]
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Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression. MDPI. [Link]
-
Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. [Link]
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A. Comparison of WNT-signaling in HT-29 and HCT-116 cells in... ResearchGate. [Link]
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Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. Pharmaceutics. [Link]
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IC 50 in HT29 and HCT116 | Download Table. ResearchGate. [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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Effect of N -methyl deuteration on pharmacokinetics and pharmacodynamics of Enzalutamide: Effect of deuteration on PK/PD of Enzalutamide. ResearchGate. [Link]
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Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. KAUST Repository. [Link]
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iCRT-14-d5 Wnt pathway inhibition
iCRT-14 and its Deuterated Isotopologue (iCRT-14-d5): Mechanistic Insights and Pharmacokinetic Profiling in Wnt/β-Catenin Pathway Inhibition
Executive Summary
The canonical Wnt/β-catenin signaling pathway is a master regulator of cellular proliferation and stem cell renewal. Aberrant activation of this pathway is a hallmark of numerous malignancies, particularly colorectal and gastric cancers. As a Senior Application Scientist specializing in assay development and targeted therapeutics, I have structured this technical guide to dissect the mechanistic utility of iCRT-14 , a potent thiazolidinedione-class inhibitor of β-catenin-responsive transcription (CRT)[1]. Furthermore, we will explore the critical role of its deuterated isotopologue, iCRT-14-d5 , as a self-validating internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[2], bridging the gap between in vitro pathway disruption and in vivo pharmacokinetic (PK) profiling.
Mechanistic Framework: Precision Disruption of the Transcriptional Complex
Historically, targeting the Wnt pathway upstream (e.g., via Frizzled receptors or Porcupine) has yielded limited clinical success due to downstream mutations in the destruction complex (such as APC or Axin loss) that render upstream blockade obsolete.
iCRT-14 bypasses these upstream mutations by acting directly at the terminal node of the pathway. It functions by physically disrupting the protein-protein interaction between nuclear β-catenin and the T-cell factor 4 (TCF4) transcription factor[1].
The Causality of Specificity: A critical advantage of iCRT-14 is its high selectivity. While it effectively blocks β-catenin from binding TCF4 (with an IC50 of 40.3 nM)[1], it does not interfere with β-catenin’s interaction with E-cadherin at the cell membrane[3]. This causality is vital: by sparing the E-cadherin/β-catenin complex, iCRT-14 preserves adherens junction stability, thereby inhibiting tumor proliferation without inadvertently exacerbating epithelial-mesenchymal transition (EMT) or endothelial barrier dysfunction[3].
Fig 1: Mechanism of iCRT-14 disrupting the β-catenin/TCF4 transcriptional complex in the Wnt pathway.
The Role of iCRT-14-d5 in Bioanalysis & Pharmacokinetics
To transition a molecule from the bench to in vivo models, rigorous pharmacokinetic profiling is required. iCRT-14-d5 (CAS 1795144-12-5) is synthesized by incorporating five deuterium atoms onto the phenyl ring of the iCRT-14 scaffold[4].
Why a +5 Da Mass Shift? In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must behave chemically identically to the analyte but remain mass-resolvable. Natural heavy isotopes (like Carbon-13) naturally create M+1 and M+2 peaks in the mass spectrometer. By engineering a +5 Da shift (MW 380.47 vs 375.44)[4], iCRT-14-d5 ensures zero isotopic overlap with the parent drug, eliminating signal interference and ensuring absolute quantification accuracy.
Table 1: Physicochemical and Pharmacological Profile
| Property | iCRT-14 (Active Inhibitor) | iCRT-14-d5 (Internal Standard) |
| Primary Target | β-catenin/TCF4 interaction | N/A (Analytical tracer) |
| Molecular Formula | C21H17N3O2S | C21H12D5N3O2S |
| Molecular Weight | 375.44 g/mol | 380.47 g/mol |
| CAS Number | 677331-12-3 | 1795144-12-5 |
| In Vitro IC50 | 40.3 nM (STF16 Assay) | N/A |
| In Vivo Efficacy Dose | 50 mg/kg (i.p.) | N/A |
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be designed as a self-validating system. Below are the definitive protocols for evaluating iCRT-14 pharmacodynamics and pharmacokinetics.
Protocol 1: In Vitro STF16 Luciferase Reporter Assay (Pharmacodynamics)
Objective: Quantify the IC50 of iCRT-14 against β-catenin-responsive transcription. Causality of Design: We utilize the STF16 (Super Top Flash) reporter because it contains 16 tandem TCF binding sites, providing a vastly superior signal-to-noise ratio compared to endogenous promoters[1].
-
Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.
-
Co-Transfection (The Self-Validation Step): Transfect cells with the STF16 Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (pRL-TK). Validation logic: Firefly measures Wnt activity, while Renilla measures baseline cell viability. Normalizing Firefly/Renilla ensures that a drop in signal is due to true pathway inhibition, not off-target cytotoxicity.
-
Pathway Stimulation: After 12 hours, stimulate the cells with Wnt3a conditioned media to drive β-catenin nuclear translocation.
-
Inhibitor Treatment: Treat cells with a serial dilution of iCRT-14 (1 nM to 10 μM) for 24 hours.
-
Quantification: Lyse cells and read luminescence using a Dual-Luciferase Reporter Assay System. Calculate the IC50 based on the normalized Firefly/Renilla ratio.
Protocol 2: LC-MS/MS Pharmacokinetic Profiling utilizing iCRT-14-d5
Objective: Quantify iCRT-14 concentrations in murine plasma post-dosing. Causality of Design: During protein precipitation, drug recovery is never 100%. By spiking iCRT-14-d5 before extraction, any physical loss or ion suppression of the parent drug is mirrored by an identical loss in the deuterated standard.
-
Sample Preparation: Aliquot 50 μL of murine plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 μL of iCRT-14-d5 working solution (100 ng/mL) directly to the plasma. Vortex for 10 seconds.
-
Protein Precipitation: Add 150 μL of ice-cold acetonitrile (ACN). Logic: ACN crashes out plasma proteins while keeping the hydrophobic iCRT-14 in the supernatant.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Inject 5 μL of the supernatant into a C18 reverse-phase column. Monitor the MRM (Multiple Reaction Monitoring) transitions for iCRT-14 (m/z 376.1 -> fragment) and iCRT-14-d5 (m/z 381.1 -> fragment).
-
Self-Validation Checkpoint: Construct the calibration curve strictly using the Peak Area Ratio (Area_iCRT14 / Area_iCRT14-d5). Run a known Quality Control (QC) sample every 10 injections to verify instrument stability.
Fig 2: Bioanalytical workflow utilizing iCRT-14-d5 as an internal standard for LC-MS/MS quantification.
In Vivo Efficacy and Pharmacodynamic Translation
Once PK parameters are validated using the LC-MS/MS workflow, in vivo efficacy models can be accurately interpreted. In xenograft models (such as HCT116 colon cancer cells), administration of iCRT-14 at a dose of 50 mg/kg (intraperitoneal) results in significant tumor growth suppression[5].
Mechanistically, the disruption of the β-catenin/TCF4 complex leads to the immediate transcriptional downregulation of downstream oncogenes, most notably Cyclin D1 (CycD1) and c-Myc. The suppression of CycD1 directly correlates with the observed phenotype: treated cancer cells exhibit a profound cell cycle arrest in the G0/G1 phase, halting proliferation at the source[1].
References
- APExBIO. "iCRT 14 - Potent CRT Inhibitor for Cancer Research." APExBIO Technology.
- MedChemExpress. "iCRT 14 | Wnt Inhibitor.
- Wadey, K. S., et al. "Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction." Frontiers in Cardiovascular Medicine (via NIH PMC).
- Pharmaffiliates. "Miscellaneous-impurities: iCRT-14-d5.
- Clearsynth. "iCRT-14-d5 | CAS No. 1795144-12-5." Clearsynth Reference Standards.
Sources
Unlocking Wnt/β-Catenin Inhibition in Cervical Cancer: A Technical Guide to iCRT-14 and its Deuterated Standard iCRT-14-d5
Executive Overview
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver of cervical cancer (CC) initiation, progression, and chemoresistance. As drug development pivots toward targeted therapies, iCRT-14 has emerged as a potent inhibitor of β-catenin-responsive transcription. However, evaluating its efficacy requires not only an understanding of cell-line-specific resistance mechanisms (such as lncRNA-mediated bypasses) but also rigorous analytical frameworks for pharmacokinetic quantification.
This whitepaper synthesizes the pharmacodynamic mechanisms of iCRT-14 in cervical cancer cell lines (HeLa, SiHa, CaSki)[1] and provides a comprehensive, self-validating methodological guide utilizing its stable isotope-labeled internal standard, iCRT-14-d5 , for absolute LC-MS/MS quantification[2].
The Pharmacodynamics of iCRT-14 in Cervical Cancer
Mechanism of Action
iCRT-14 (Inhibitor of β-Catenin-Responsive Transcription 14) functions by directly disrupting the protein-protein interaction between stabilized intracellular β-catenin and TCF4 (T-cell factor 4)[3]. By preventing the formation of the β-catenin/TCF4 transcriptional complex, iCRT-14 halts the expression of downstream oncogenic targets such as c-Myc and Cyclin D1.
Cell-Line Specificity and HOTAIR-Mediated Resistance
The efficacy of iCRT-14 is highly dependent on the molecular landscape of the target cervical cancer cell line[1]:
-
SiHa and CaSki (HPV16+): These cell lines exhibit high sensitivity to iCRT-14. Treatment successfully downregulates Wnt/β-catenin transcriptional activity and reduces cellular proliferation[1].
-
HeLa (HPV18+): HeLa cells demonstrate profound resistance to iCRT-14[1].
The Causality of Resistance: Why does a potent Wnt inhibitor fail in HeLa cells? The resistance is driven by post-transcriptional regulation via the long non-coding RNA (lncRNA) HOTAIR . In HeLa cells, HOTAIR is highly expressed and physically interacts with β-catenin. This interaction acts as a molecular shield, protecting β-catenin and allowing it to bypass the iCRT-14 blockade, thereby maintaining Wnt pathway activation[1]. For drug development professionals, this dictates a critical rule: lncRNA profiling must precede Wnt-inhibitor screening to stratify patient responder populations accurately.
Analytical Precision: The Critical Role of iCRT-14-d5
To translate in vitro efficacy into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models, researchers must quantify intracellular drug concentrations. This is achieved using iCRT-14-d5 (CAS No: 1795144-12-5), a deuterated isotopologue of iCRT-14 where five hydrogen atoms on the phenyl ring are replaced with deuterium[2][4].
The Causality of the Internal Standard: Why synthesize and use a deuterated standard rather than a structural analog? When analyzing complex biological matrices (like HeLa cell lysates or tumor xenografts) via LC-MS/MS, co-eluting endogenous lipids and proteins cause unpredictable "ion suppression" at the mass spectrometer's ionization source. Because iCRT-14-d5 shares the exact physicochemical properties of iCRT-14, it co-elutes perfectly during liquid chromatography. Whatever matrix effects suppress the ionization of the target drug will suppress the deuterated standard to the exact same degree. By measuring the ratio of the unlabeled to labeled drug, the quantification becomes mathematically absolute and immune to matrix variability.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems —incorporating internal controls that mathematically isolate the variable of interest.
Protocol 3.1: TOP/FOP Flash Reporter Assay (Target Engagement)
This protocol quantifies the specific inhibition of β-catenin/TCF transcription by iCRT-14 in SiHa/CaSki cells[1].
-
Cell Seeding: Plate 5×104 SiHa or HeLa cells per well in a 24-well plate. Incubate for 24 hours to achieve 70% confluency.
-
Co-Transfection: Transfect cells using Lipofectamine 3000 with 500 ng of either TOPFlash (contains wild-type TCF binding sites) or FOPFlash (contains mutated TCF binding sites). Co-transfect 50 ng of pRL-TK (Renilla luciferase vector) into all wells.
-
Drug Treatment: 24 hours post-transfection, treat cells with the established IC50 of iCRT-14 (e.g., 15 µM) or a DMSO vehicle control for 24 hours[1].
-
Lysis and Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase Reporter Assay System.
-
Data Normalization: Divide the Firefly signal by the Renilla signal for each well.
Self-Validation Mechanism: The FOPFlash vector acts as a strict negative control; any signal here represents background promoter leakiness, ensuring the TOPFlash signal is exclusively TCF-driven. Co-transfection with Renilla normalizes for well-to-well variations in cell viability and transfection efficiency.
Protocol 3.2: LC-MS/MS Quantification using iCRT-14-d5 (Pharmacokinetics)
This protocol extracts and quantifies intracellular iCRT-14 concentrations.
-
Standard Spiking: To 100 µL of raw cell lysate, immediately add 10 µL of a 1 µg/mL iCRT-14-d5 working solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the lysate.
-
Extraction: Vortex vigorously for 2 minutes to denature proteins and release bound drug. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to an LC vial.
-
MRM Analysis: Inject 5 µL onto a C18 UPLC column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both iCRT-14 and iCRT-14-d5 using a triple quadrupole mass spectrometer.
Self-Validation Mechanism: By spiking the iCRT-14-d5 internal standard directly into the raw lysate before precipitation, any volumetric loss, incomplete extraction, or downstream ion suppression affects both the analyte and the standard equally. The final concentration is calculated via the peak area ratio, self-correcting for all methodological losses.
Quantitative Data Summaries
Table 1: Pharmacodynamic Efficacy of iCRT-14 in Cervical Cancer Cell Lines
| Cell Line | HPV Status | Wnt/β-Catenin Status | iCRT-14 Efficacy | Mechanism of Resistance |
| SiHa | HPV16+ | Hyperactive | Sensitive | None (Target successfully engaged) |
| CaSki | HPV16+ | Hyperactive | Sensitive | None (Target successfully engaged) |
| HeLa | HPV18+ | Hyperactive | Resistant | HOTAIR lncRNA protects β-catenin |
Table 2: LC-MS/MS Analytical Parameters for iCRT-14 and iCRT-14-d5
| Analyte | CAS Number | Molecular Weight | Role in Assay | Elution Profile |
| iCRT-14 | 677331-12-3 | 322.40 g/mol | Target Analyte | Co-elutes with IS |
| iCRT-14-d5 | 1795144-12-5 | 380.47 g/mol | Internal Standard (SIL-IS) | Co-elutes with Target |
Visualizations
Figure 1: Wnt/β-catenin pathway and HOTAIR-mediated iCRT-14 resistance in HeLa cells.
Figure 2: Self-validating LC-MS/MS workflow using iCRT-14-d5 internal standard.
References
-
Trujano-Camacho S, et al. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Frontiers in Oncology, 11:729228.[1] URL:[Link]
-
Pharmaffiliates. iCRT-14-d5 | CAS No. 1795144-12-5 | Reference Standard.[2] URL: [Link]
-
Rowlett et al. (2021). Enhancement of transgene expression by the β-catenin inhibitor iCRT14. Plasmid, 114:102556.[3] URL:[Link]
Sources
Quantifying Wnt/β-Catenin Disruption in Developmental Models: The Mechanistic and Analytical Role of iCRT-14-d5
Executive Summary
In developmental biology, the canonical Wnt/β-catenin signaling pathway acts as a master spatial and temporal regulator of embryogenesis, stem cell pluripotency, and organogenesis. To probe this pathway, researchers frequently deploy small-molecule inhibitors. iCRT-14 is a highly potent, thiazolidinedione-class inhibitor of β-catenin-responsive transcription (CRT)[1]. Unlike upstream inhibitors, iCRT-14 acts directly within the nucleus to disrupt the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4)[2].
However, translating in vitro potency to complex 3D developmental models (such as embryoid bodies or organoids) introduces a critical variable: drug penetrance and intracellular concentration . Phenotypic resistance in these models is often misattributed to biological adaptation when it is actually a failure of drug delivery.
This whitepaper details the deployment of iCRT-14-d5 , the stable deuterium-labeled isotopologue of iCRT-14[3]. By utilizing iCRT-14-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can achieve absolute quantification of intracellular iCRT-14. This ensures that observed developmental phenotypes—such as the suppression of mesodermal differentiation—are accurately correlated with validated target engagement.
Mechanistic Foundation: iCRT-14 in Embryonic Development
The canonical Wnt pathway is best understood in binary "ON/OFF" states. In the absence of Wnt ligands, cytoplasmic β-catenin is phosphorylated by a destruction complex (APC/Axin/GSK-3) and targeted for proteasomal degradation[4]. When Wnt ligands bind to Frizzled/LRP receptors, the destruction complex is inhibited. β-catenin accumulates, translocates to the nucleus, and binds to TCF/LEF transcription factors to drive the expression of target genes like Axin2, CCND1 (Cyclin D1), and MYC[5],[6].
During embryonic stem cell (ESC) differentiation, Wnt signaling is required to specify the neuromesodermal progenitor lineage. Transcription factors such as Sp5 and Sp8 act as feed-forward coactivators, recruiting β-catenin to specific enhancers to activate genes like T (Brachyury)[7].
The iCRT-14 Mechanism: While drugs like C59 block Wnt ligand secretion, and NSC668036 targets cytoplasmic Dishevelled (DVL), iCRT-14 acts exclusively at the nuclear level[6]. It physically impedes the β-catenin/TCF4 interaction and interferes with TCF binding to consensus DNA sites[2],[5]. This nuclear mechanism is highly valuable for developmental biologists because it bypasses upstream crosstalk and directly shuts down CRT, inducing G0/G1 cell cycle arrest and halting mesoderm specification[1],[7].
Nuclear disruption of the Wnt/β-catenin signaling pathway by iCRT-14.
Quantitative Data & Chemical Properties
To utilize iCRT-14 and its deuterated analog effectively, one must understand their physicochemical properties. iCRT-14-d5 incorporates five deuterium atoms on its phenyl ring, shifting its mass by +5 Da[3],[8]. This kinetic isotope effect does not alter the drug's cell permeability but allows a mass spectrometer to distinguish it perfectly from the endogenous (unlabeled) drug.
| Property | iCRT-14 (Unlabeled) | iCRT-14-d5 (Isotope Labeled) |
| CAS Number | 677331-12-3[9] | 1795144-12-5[10],[3] |
| Molecular Formula | C₂₁H₁₇N₃O₂S | C₂₁H₁₂D₅N₃O₂S[3],[8] |
| Molecular Weight | 375.44 g/mol | 380.47 g/mol [3] |
| Target | β-catenin/TCF4 interaction | Internal Standard for LC-MS/MS |
| IC₅₀ (CRT Inhibition) | 40.3 nM[2],[1] | N/A (Analytical Standard) |
| Phenotypic Effect | G0/G1 Arrest, Axin-2 suppression[1],[5] | N/A (Analytical Standard) |
The Analytical Imperative: Why iCRT-14-d5 is Critical
When treating 3D embryoid bodies or organoids with iCRT-14, the outer cell layers often absorb the bulk of the compound, leaving the necrotic or hypoxic core unexposed. If a researcher observes incomplete suppression of Axin2 or Brachyury, they must ask: Is this true biological resistance (e.g., via HOTAIR epigenetic regulation[6]), or simply poor drug penetrance?
By lysing the 3D culture and spiking in a known concentration of iCRT-14-d5 , researchers create a self-validating system. The d5 analog accounts for any loss of the drug during the extraction process or ion suppression during mass spectrometry (matrix effects). Because the labeled and unlabeled drugs co-elute chromatographically but have different mass-to-charge (m/z) ratios, the ratio of their peak areas provides the absolute intracellular concentration of iCRT-14.
Isotope dilution LC-MS/MS workflow using iCRT-14-d5 for absolute quantification.
Experimental Protocol: Absolute Quantification of Intracellular iCRT-14
This protocol outlines the methodology for extracting and quantifying iCRT-14 from embryonic stem cell 3D cultures using iCRT-14-d5 as an internal standard.
Phase 1: Matrix Preparation and Isotope Spiking
Causality Check: Spiking the internal standard directly into the crude lysate before extraction ensures that any subsequent physical loss of the analyte (during pipetting, phase separation, or drying) applies equally to both the drug and the standard, preserving the quantitative ratio.
-
Harvesting: Collect iCRT-14 treated embryoid bodies (approx. 1×106 cells per sample). Wash twice with ice-cold PBS to remove extracellular, unbound drug.
-
Lysis: Resuspend the pellet in 200 µL of RIPA buffer (without detergents that cause severe MS ion suppression; prefer MS-compatible surfactants if necessary) and subject to 3 cycles of freeze-thaw in liquid nitrogen.
-
Internal Standard Spike: Add exactly 10 µL of a 1 µM iCRT-14-d5 working solution (prepared in 50% Methanol) to the lysate. Vortex for 30 seconds.
Phase 2: Liquid-Liquid Extraction (LLE)
Causality Check: iCRT-14 contains a hydrophobic thiazolidinedione core. LLE using an organic solvent efficiently partitions the drug away from polar cellular proteins and nucleic acids, protecting the LC column and reducing MS background noise.
-
Extraction: Add 600 µL of Ethyl Acetate to the spiked lysate.
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Recovery: Carefully transfer 500 µL of the upper organic layer (containing iCRT-14 and iCRT-14-d5) to a clean glass vial.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of LC-MS mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).
Phase 3: LC-MS/MS Analysis and Normalization
-
Chromatography: Inject 10 µL onto a C18 reverse-phase column. iCRT-14 and iCRT-14-d5 will co-elute due to their identical chemical structure.
-
Detection (MRM Mode): Monitor the specific Multiple Reaction Monitoring (MRM) transitions.
-
iCRT-14 (Unlabeled): Precursor m/z ~376.1 [M+H]+
-
iCRT-14-d5 (Labeled): Precursor m/z ~381.1 [M+H]+
-
-
Data Normalization: Calculate the peak area ratio of (Unlabeled / Labeled). Use a matrix-matched calibration curve to determine the absolute molar amount of iCRT-14. Normalize this value against the total protein concentration of the original lysate (determined via BCA assay on a parallel aliquot) to report data as fmol iCRT-14 / µg total protein .
References
-
National Institutes of Health (PMC). Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction. Retrieved from:[Link]
-
ResearchGate. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Retrieved from:[Link]
-
Pharmaffiliates. Miscellaneous-impurities | Page 43. Retrieved from:[Link]
-
ASM Journals. A Genome-Wide RNA Interference Screen Identifies a Role for Wnt/β-Catenin Signaling during Rift Valley Fever Virus Infection. Retrieved from:[Link]
-
BioOrganics. iCRT-14-d5. Retrieved from: [Link]
-
IntLab. Chemical Catalog. Retrieved from:[Link]
-
PNAS. Sp5 and Sp8 recruit β-catenin and Tcf1-Lef1 to select enhancers to activate Wnt target gene transcription. Retrieved from:[Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. BioOrganics [bioorganics.biz]
- 9. intlab.org [intlab.org]
- 10. clearsynth.com [clearsynth.com]
What is the function of deuterated iCRT-14?
Title: Pharmacological Profiling and Analytical Utility of Deuterated iCRT-14 (iCRT-14-d5) in Wnt/β-Catenin Signaling Research
Document Type: Technical Whitepaper Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals
Executive Summary
The canonical Wnt/β-catenin signaling pathway is a master regulator of cellular proliferation, differentiation, and embryogenesis. Aberrant hyperactivation of this pathway is a well-documented driver of oncogenesis (particularly colorectal cancers) and endothelial dysfunction[1][2]. iCRT-14 (Inhibitor of β-Catenin-Responsive Transcription 14) has emerged as a highly potent, small-molecule inhibitor that directly disrupts the intracellular protein-protein interaction between β-catenin and TCF4[1].
In advanced preclinical drug development and quantitative bioanalysis, the introduction of deuterated iCRT-14 (iCRT-14-d5) represents a critical methodological leap. By substituting five hydrogen atoms with deuterium on the metabolically labile phenyl ring, iCRT-14-d5 serves two core functions:
-
Absolute Quantitative Accuracy: It acts as an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), perfectly correcting for matrix effects and ionization inconsistencies[3].
-
Metabolic Profiling: It allows researchers to probe the Kinetic Isotope Effect (KIE) to determine if phenyl ring oxidation is the rate-limiting step in the compound's metabolic clearance.
This technical guide dissects the mechanistic biology of iCRT-14, the strategic rationale behind its deuteration, and provides self-validating experimental protocols for its application in modern pharmacology.
Mechanistic Overview of iCRT-14
Unlike upstream inhibitors that target Wnt ligands or Frizzled receptors, iCRT-14 operates downstream within the nucleus. It exhibits an IC₅₀ of 40.3 nM against Wnt-responsive STF16 luciferase reporters[4].
Crucially, iCRT-14 does not affect the phosphorylation of Dishevelled (Dvl) induced by Wnt, proving its high specificity for the terminal transcriptional complex[1]. By physically interfering with the binding of β-catenin to TCF4, iCRT-14 halts the transcription of target genes such as Cyclin D1 (CycD1) and Axin-2[2]. This targeted disruption induces marked G0/G1 cell cycle arrest in HCT-116 and HT29 cell lines and restores endothelial barrier function in TNF-α-challenged human umbilical vein endothelial cells (HUVECs)[1][5].
Fig 1: Downstream disruption of the Wnt/β-catenin signaling cascade by iCRT-14 and its deuterated analog.
The Strategic Rationale for Deuteration (iCRT-14-d5)
The chemical structure of iCRT-14 is 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione[6]. In iCRT-14-d5 (CAS: 1795144-12-5), the standard phenyl ring attached to the thiazolidinedione moiety is fully deuterated[3].
Causality in Chemical Design:
-
Elimination of Isotopic Crosstalk: The +5 Da mass shift (from 375.44 to 380.47 g/mol ) is a deliberate choice. Natural ¹³C isotopic distribution can cause up to a +2 or +3 Da overlap in mass spectrometry. A +5 Da shift ensures the M+0 peak of the heavy standard does not bleed into the target analyte's MRM (Multiple Reaction Monitoring) channel, preventing false-positive quantification[3].
-
Mitigation of Matrix Effects: Because the physicochemical properties (lipophilicity, pKa) of iCRT-14 and iCRT-14-d5 are virtually identical, they co-elute perfectly during Ultra-High-Performance Liquid Chromatography (UHPLC). If endogenous plasma lipids suppress the ionization of the drug in the MS source, the IS is suppressed by the exact same magnitude. The Ratio (Analyte Area / IS Area) remains constant, ensuring absolute trustworthiness in pharmacokinetic data.
-
Metabolic Hardening: The carbon-deuterium (C-D) bond is approximately 6-9 times stronger than the carbon-hydrogen (C-H) bond. If Cytochrome P450 (CYP) enzymes target the phenyl ring for hydroxylation, the d5-analog will exhibit a significantly longer half-life (Kinetic Isotope Effect).
Quantitative Data Summaries
Table 1: Physicochemical and Biological Properties
| Parameter | iCRT-14 (Unlabeled) | iCRT-14-d5 (Deuterated) |
|---|---|---|
| CAS Number | 677331-12-3[7] | 1795144-12-5[3] |
| Molecular Formula | C₂₁H₁₇N₃O₂S | C₂₁H₁₂D₅N₃O₂S[3] |
| Molecular Weight | 375.44 g/mol [7] | 380.47 g/mol [3] |
| Target | β-catenin/TCF4 interaction | β-catenin/TCF4 interaction |
| IC₅₀ (STF16 Assay) | 40.3 nM[4] | ~40.3 nM (Isotope effect negligible on binding) |
| Primary Utility | In vitro/In vivo pathway inhibition | LC-MS/MS Internal Standard, DMPK studies |
Table 2: Representative LC-MS/MS MRM Parameters (Positive ESI)
| Compound | Precursor Ion [M+H]⁺ | Product Ion (Thiazolidinedione cleavage) | Collision Energy (CE) |
|---|---|---|---|
| iCRT-14 | m/z 376.1 | m/z 193.1 | 25 eV |
| iCRT-14-d5 | m/z 381.1 | m/z 198.1 | 25 eV |
Experimental Protocols
Protocol 1: Self-Validating LC-MS/MS Bioanalysis of iCRT-14 in Plasma
Objective: Quantify iCRT-14 concentrations in biological matrices using iCRT-14-d5 to ensure data integrity.
Causality & Design: Protein precipitation using cold acetonitrile (ACN) with 0.1% Formic Acid is chosen to simultaneously denature plasma proteins and provide the low pH required to drive the analytes into their protonated [M+H]⁺ states for positive-ion electrospray ionization (ESI+).
-
Sample Preparation: Aliquot 50 µL of plasma sample into a 96-well plate.
-
IS Spiking: Add 10 µL of iCRT-14-d5 working solution (500 ng/mL in 50% Methanol) to all wells except the double-blank.
-
Precipitation: Add 200 µL of ice-cold ACN containing 0.1% Formic Acid. Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.
-
UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 × 50 mm). Use a gradient of Water (0.1% FA) and ACN (0.1% FA).
-
Self-Validation System (Trustworthiness Check):
-
System Suitability Test (SST): Inject a neat standard before the run to verify signal-to-noise (S/N > 10) and retention time stability.
-
Zero Sample (Blank + IS): Run matrix spiked only with iCRT-14-d5. If a peak appears at the iCRT-14 MRM transition (376.1 -> 193.1), it indicates isotopic impurity in the standard or system carryover, invalidating the run until resolved.
-
Fig 2: Self-validating bioanalytical workflow utilizing iCRT-14-d5 for absolute quantification.
Protocol 2: In Vitro β-Catenin Responsive Transcription (CRT) Assay
Objective: Validate the biological inhibitory potency of iCRT-14/iCRT-14-d5.
Causality & Design: A dual-luciferase system is mandatory. The STF16 (Super Top Flash) reporter measures TCF4/β-catenin activity via Firefly luciferase. A constitutively active Renilla luciferase vector is co-transfected. Why? To prove that a drop in Firefly signal is due to specific pathway inhibition by iCRT-14, rather than general compound cytotoxicity killing the cells.
-
Cell Seeding: Seed HEK293 cells at 20,000 cells/well in a 96-well plate and incubate overnight[4].
-
Transfection: Co-transfect cells with the STF16 Firefly luciferase plasmid and a CMV-Renilla luciferase control plasmid using a lipid-based reagent.
-
Treatment: After 24 hours, treat cells with varying concentrations of iCRT-14 (or iCRT-14-d5) ranging from 1 nM to 10 µM. Include a DMSO vehicle control (0.1% final concentration).
-
Luminescence Readout: After 48 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay kit[4].
-
Self-Validation System: Calculate the ratio of Firefly/Renilla luminescence. Run a parallel CellTiter-Glo viability assay. If the Renilla signal or CellTiter-Glo ATP signal drops by >15% at high concentrations, those data points must be excluded from the IC₅₀ calculation, as the mechanism is confounded by non-specific toxicity.
Conclusion
The integration of iCRT-14 into Wnt/β-catenin research has provided unparalleled precision in uncoupling the β-catenin/TCF4 transcriptional complex[1]. However, for rigorous pharmacokinetic modeling and in vivo translational studies, the deployment of iCRT-14-d5 is indispensable[3]. By acting as a structurally identical yet mass-resolved internal standard, deuterated iCRT-14 ensures that bioanalytical quantification remains impervious to matrix suppression, thereby securing the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of preclinical Wnt-inhibitor data.
Sources
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- 2. Frontiers | Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction [frontiersin.org]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]
- 7. scbt.com [scbt.com]
Precision Targeting of the Wnt/β-Catenin Axis: A Technical Guide to iCRT-14 Target Specificity and Pharmacokinetic Validation using iCRT-14-d5
Executive Summary The canonical Wnt/β-catenin signaling pathway is a master regulator of cellular proliferation, and its dysregulation is a hallmark of numerous malignancies, particularly colorectal cancer (CRC) and triple-negative breast cancer (TNBC)[1]. Despite its clinical significance, targeting this pathway has historically been challenging due to the lack of traditional enzymatic pockets on β-catenin.2 has emerged as a potent small molecule that directly disrupts the protein-protein interaction (PPI) between β-catenin and TCF4[2]. However, validating the target specificity and in vivo target engagement of iCRT-14 requires rigorous bioanalytical frameworks. Enter iCRT-14-d5 , a stable isotope-labeled (deuterated) analog[3]. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic specificity of iCRT-14 and outline self-validating experimental protocols utilizing iCRT-14-d5 for high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
Part 1: Mechanistic Basis of iCRT-14 Target Specificity
Unlike upstream Wnt inhibitors (e.g., Porcupine inhibitors) that affect global Wnt secretion, iCRT-14 acts downstream at the nuclear level[4]. It specifically intercalates into the binding interface between β-catenin and the TCF4 transcription factor, preventing the formation of the bipartite transcription complex. This highly specific mechanism yields an IC50 of 40.3 nM in Wnt-responsive STF16 luciferase reporter assays and induces pronounced G0/G1 cell cycle arrest[5]. Furthermore, iCRT-14 has been shown to 6, providing a dual-layered mechanism of transcriptional suppression that downregulates target genes like c-Myc and Cyclin D1[6].
Caption: Wnt/β-catenin signaling pathway and iCRT-14 target disruption mechanism.
Part 2: The Critical Role of Isotopic Labeling (iCRT-14-d5) in Target Validation
When transitioning from in vitro specificity assays to in vivo xenograft models, researchers face the "matrix effect"—endogenous biological molecules (lipids, salts, proteins) that co-elute with the drug and suppress its ionization in mass spectrometry. To prove that tumor regression is causally linked to iCRT-14 reaching its target, we must quantify it flawlessly.3[3]. Because deuterium is chemically identical to hydrogen but heavier, iCRT-14-d5 co-elutes exactly with endogenous iCRT-14 during Ultra-High-Performance Liquid Chromatography (UHPLC) but is detected at a +5 Da mass shift (+5 m/z in positive electrospray ionization mode)[7]. By spiking a known concentration of iCRT-14-d5 into the raw tissue lysate, any matrix-induced signal loss affects both the light (drug) and heavy (standard) isotopes equally. The ratio of their signals remains absolute, creating a self-validating quantification system.
Table 1: Physicochemical and MS/MS Parameters
| Parameter | iCRT-14 (Analyte) | iCRT-14-d5 (Internal Standard) |
| Chemical Formula | C₂₁H₁₇N₃O₂S | C₂₁H₁₂D₅N₃O₂S |
| Molecular Weight | 375.44 g/mol | 380.47 g/mol |
| Precursor Ion [M+H]+ | 376.1 m/z | 381.1 m/z |
| Primary Product Ion | 242.1 m/z (quantifier) | 247.1 m/z (quantifier) |
| LogP (Hydrophobicity) | ~3.8 | ~3.8 |
| Target Specificity | β-Catenin/TCF4 interface | N/A (Analytical Probe) |
Part 3: Self-Validating Experimental Protocols
Protocol 1: LC-MS/MS Quantification of iCRT-14 in Tumor Xenografts
Expertise & Causality Check: Why utilize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)? PPT leaves residual phospholipids that cause severe ion suppression in the ESI source. LLE with ethyl acetate selectively partitions the hydrophobic iCRT-14 into the organic phase, leaving highly polar matrix components behind. This ensures a clean baseline and a high signal-to-noise ratio.
-
Tissue Homogenization : Excise xenograft tumor tissue (e.g., HCT116) and homogenize in 3 volumes of ice-cold PBS (pH 7.4) to preserve drug stability.
-
Internal Standard Spiking : Aliquot 100 µL of tumor homogenate. Immediately spike with 10 µL of iCRT-14-d5 working solution (500 ng/mL in methanol). Crucial: Spiking before extraction ensures the internal standard accounts for any physical loss during sample preparation.
-
Liquid-Liquid Extraction : Add 600 µL of ethyl acetate. Vortex vigorously for 10 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Evaporation and Reconstitution : Transfer 500 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 50% Acetonitrile/Water with 0.1% Formic Acid.
-
UHPLC-MS/MS Analysis : Inject 5 µL onto a C18 column. Monitor MRM transitions: 376.1 → 242.1 (iCRT-14) and 381.1 → 247.1 (iCRT-14-d5).
Caption: LC-MS/MS workflow utilizing iCRT-14-d5 for precise target quantification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Causality Check: Traditional biochemical assays prove a drug can bind its target in a purified system. CETSA proves that it does bind its target inside a living cell. When iCRT-14 binds β-catenin, the thermodynamic stability of the protein increases. By heating the cells, unbound β-catenin denatures and aggregates, while the iCRT-14-bound fraction remains soluble.
-
Cell Treatment : Culture HCT116 cells to 80% confluence. Treat with 10 µM iCRT-14 or DMSO (vehicle) for 2 hours.
-
Thermal Aliquoting : Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes.
-
Lysis and Clearance : Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.
-
Quantification : Analyze the soluble fraction (supernatant) via Western Blot for β-catenin. Concurrently, use the LC-MS/MS protocol (with iCRT-14-d5) on the lysate to verify that intracellular drug concentrations exceed the required binding affinity (Kd).
Conclusion
The target specificity of iCRT-14 for the Wnt/β-catenin axis offers a powerful therapeutic window for oncology and inflammatory diseases. However, translating this specificity into clinical viability demands uncompromising analytical rigor. By integrating the deuterated internal standard iCRT-14-d5 into PK/PD workflows, researchers establish a self-validating system that guarantees data integrity, proving definitively that phenotypic responses are driven by on-target engagement.
References
- Selleckchem. "iCRT14 | Wnt/beta-catenin inhibitor | Mechanism of Action." Selleck Chemicals.
- Tocris Bioscience. "iCRT 14 | β-catenin." Bio-Techne.
- MedChemExpress. "iCRT 14 | Wnt Inhibitor." MedChemExpress.com.
- Clearsynth. "Asimadoline-d5 Hydrochloride | CAS No." (Includes iCRT-14-d5 specifications). Clearsynth.
- Labmix24. "iCRT14-d5 - KE-CE6229.11-25MG." Labmix24.
- National Institutes of Health. "Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells." PMC.
- Frontiers in Immunology. "Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction." Frontiers.
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- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
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- 7. labmix24.com [labmix24.com]
An In-depth Technical Guide to Investigating the Effects of iCRT-14 on Non-Canonical Wnt Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling network, a cornerstone of developmental biology and a critical player in oncogenesis, is broadly categorized into canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. While the inhibitor iCRT-14 is well-documented as a potent antagonist of the canonical pathway through its disruption of the β-catenin/TCF4 interaction, its influence on non-canonical signaling remains largely unexplored. This guide provides a comprehensive framework for the scientific community to systematically investigate the potential modulatory effects of iCRT-14 on the non-canonical Wnt/Planar Cell Polarity (PCP) and Wnt/Ca²⁺ pathways. We will delve into the established mechanisms of iCRT-14, detail the architectures of the non-canonical cascades, and present a series of hypothesis-driven experimental protocols to elucidate the compound's potential off-target or parallel activities. This document serves as a technical manual, offering both the conceptual foundation and the practical methodologies required to expand our understanding of iCRT-14's full spectrum of activity within the intricate Wnt signaling web.
Introduction: The Dichotomy of Wnt Signaling and the Specificity of iCRT-14
The Wnt signaling pathways are a collective of signal transduction cascades crucial for embryonic development, tissue homeostasis, and regeneration.[1][2] Dysregulation of these pathways is a well-established driver of various cancers.[3] Wnt signaling is broadly divided into two branches:
-
The Canonical Wnt Pathway: This pathway is defined by the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of target genes.[4][5]
-
The Non-Canonical Wnt Pathways: These pathways operate independently of β-catenin.[4] The two major non-canonical pathways are the Wnt/Planar Cell Polarity (PCP) pathway, which governs cytoskeletal organization and cell polarity, and the Wnt/Ca²⁺ pathway, which modulates intracellular calcium levels.[1][6][7]
iCRT-14 (5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione) is a small molecule inhibitor that has been characterized as a potent disruptor of canonical Wnt signaling.[8][9] It is understood to directly interfere with the protein-protein interaction between β-catenin and the TCF4 transcription factor, thereby inhibiting the transcription of Wnt target genes.[10][11] The deuterated form, iCRT-14-d5, is often used in research settings for its potential to offer a different pharmacokinetic profile, though its fundamental mechanism of action is presumed to be identical to the parent compound.
While the inhibitory effect of iCRT-14 on the canonical pathway is well-established, with an IC50 of 40.3 nM in β-catenin-responsive transcription assays, its effects on the non-canonical pathways are not well-documented.[8][9][12] This lack of data presents a critical knowledge gap for researchers utilizing iCRT-14 as a specific canonical Wnt inhibitor. The following sections of this guide are designed to provide the necessary tools to rigorously investigate the potential for iCRT-14 to modulate non-canonical Wnt signaling.
The Non-Canonical Wnt Signaling Pathways: An Overview
A foundational understanding of the non-canonical pathways is essential before probing the effects of iCRT-14.
The Wnt/Planar Cell Polarity (PCP) Pathway
The Wnt/PCP pathway is integral to establishing polarity within the plane of a tissue. This pathway is initiated by the binding of non-canonical Wnt ligands (e.g., Wnt5a) to a receptor complex, often composed of a Frizzled (Fzd) receptor and a co-receptor such as ROR2 or RYK.[2][4] This ligand-receptor engagement leads to the activation of the cytoplasmic scaffold protein Dishevelled (Dvl). In the context of the PCP pathway, Dvl signals through small GTPases, primarily RhoA and Rac1, to modulate the cytoskeleton via downstream effectors like Rho-associated kinase (ROCK) and c-Jun N-terminal kinase (JNK).[13][14] The ultimate outputs of this pathway are the regulation of cell shape, migration, and coordinated tissue movements.[7]
Caption: The Wnt/PCP signaling cascade.
The Wnt/Ca²⁺ Pathway
The Wnt/Ca²⁺ pathway is initiated when a non-canonical Wnt ligand binds to a Fzd receptor, which then activates a G-protein.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[1] This calcium influx activates several downstream effectors, including calcium/calmodulin-dependent protein kinase II (CamKII) and protein kinase C (PKC).[6][15] These kinases can then influence a variety of cellular processes, including gene transcription via the NFAT transcription factor and cell adhesion.[6][16]
Caption: Experimental workflow for Wnt/PCP pathway analysis.
3.1.1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to exhibit active Wnt/PCP signaling, such as MDA-MB-231 (breast cancer) or U2OS (osteosarcoma).
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Pre-treat cells with a dose-range of iCRT-14 (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 2-6 hours).
-
For stimulated conditions, add recombinant Wnt5a protein (a known PCP ligand) in the presence or absence of iCRT-14.
-
Always include a vehicle control (e.g., DMSO).
-
3.1.2. RhoA/Rac1 Activation Assay (G-LISA or Pull-down)
This assay measures the active, GTP-bound forms of RhoA and Rac1.
-
Lysate Preparation: Following treatment, lyse cells quickly on ice according to the assay kit manufacturer's instructions.
-
Assay Execution: Perform the G-LISA or pull-down assay as per the manufacturer's protocol.
-
Detection: Quantify the amount of active RhoA/Rac1 using a plate reader (for G-LISA) or by Western blot (for pull-down).
-
Interpretation: A significant change in the levels of active RhoA or Rac1 in iCRT-14-treated cells compared to controls would suggest an effect on the PCP pathway.
3.1.3. JNK Phosphorylation Analysis (Western Blot)
-
Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration using a BCA assay. [17]2. SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. [17]3. Immunoblotting:
-
Probe with a primary antibody against phosphorylated JNK (p-JNK).
-
Strip and re-probe the membrane with an antibody for total JNK to normalize the data.
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
-
Interpretation: An alteration in the ratio of p-JNK to total JNK upon iCRT-14 treatment would indicate modulation of this key downstream effector of the PCP pathway. [14] 3.1.4. Cell Migration/Invasion Assay
-
Scratch Assay:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" with a sterile pipette tip.
-
Treat with iCRT-14 and/or Wnt5a.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
-
Transwell Assay:
-
Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion).
-
Add chemoattractant (e.g., serum) and iCRT-14 to the lower chamber.
-
After incubation, fix, stain, and count the cells that have migrated to the bottom of the insert.
-
-
Interpretation: A change in the rate of wound closure or the number of migrated/invaded cells will provide functional evidence of iCRT-14's impact on PCP-driven cellular processes.
Investigating the Effect of iCRT-14 on the Wnt/Ca²⁺ Pathway
Hypothesis: iCRT-14 influences the Wnt/Ca²⁺ pathway by altering intracellular calcium mobilization or the activation of downstream kinases CamKII and PKC.
Experimental Workflow Diagram:
Caption: Experimental workflow for Wnt/Ca²⁺ pathway analysis.
3.2.1. Cell Culture and Treatment
-
Cell Line Selection: Use cell lines responsive to Wnt/Ca²⁺ signaling, such as PC3 (prostate cancer) or HEK293.
-
Treatment Protocol: Follow a similar treatment strategy as outlined in section 3.1.1, using Wnt5a as a potential stimulant.
3.2.2. Intracellular Calcium Imaging
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Live-Cell Imaging:
-
Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.
-
Add iCRT-14 and record any changes in fluorescence.
-
Subsequently, add Wnt5a to observe if iCRT-14 pre-treatment alters the Wnt5a-induced calcium transient.
-
-
Interpretation: A blunting or enhancement of the calcium signal in the presence of iCRT-14 would be strong evidence of its involvement in the Wnt/Ca²⁺ pathway.
3.2.3. CamKII and PKC Activation Analysis (Western Blot)
-
Sample Preparation: Prepare whole-cell lysates as described in section 3.1.3.
-
Immunoblotting:
-
Probe membranes with primary antibodies against the phosphorylated (active) forms of CamKII and relevant PKC isoforms.
-
Normalize the data by stripping and re-probing for total CamKII and total PKC.
-
-
Interpretation: Changes in the phosphorylation status of these key kinases upon iCRT-14 treatment would indicate an effect on downstream Wnt/Ca²⁺ signaling. [15] 3.2.4. NFAT Reporter Assay
-
Transfection: Co-transfect cells with an NFAT-responsive reporter plasmid (e.g., containing a luciferase or GFP gene downstream of NFAT binding sites) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing for reporter expression, treat the cells as described in section 3.2.1.
-
Assay: Measure luciferase activity or GFP fluorescence.
-
Interpretation: A significant change in reporter activity in iCRT-14-treated cells would suggest a functional consequence on the gene transcription regulated by the Wnt/Ca²⁺ pathway.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of iCRT-14 Properties
| Property | Value | Source |
| Target | β-catenin/TCF4 Interaction | [10] |
| IC₅₀ | 40.3 nM (in STF16 luciferase assay) | [8][9][12] |
| Chemical Formula | C₂₁H₁₇N₃O₂S | [9] |
| Molecular Weight | 375.44 g/mol | [9] |
Table 2: Example Data Summary for Wnt/PCP Assays
| Treatment | Relative RhoA Activity | p-JNK/Total JNK Ratio | % Wound Closure (24h) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 45 ± 5% |
| Wnt5a (100 ng/mL) | 2.50 ± 0.25 | 3.10 ± 0.30 | 85 ± 7% |
| iCRT-14 (1 µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Wnt5a + iCRT-14 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Conclusion
iCRT-14 is a valuable tool for dissecting the canonical Wnt signaling pathway. However, its specificity is a critical parameter for the accurate interpretation of experimental results. The methodologies outlined in this guide provide a robust, multi-faceted approach to systematically evaluate the potential impact of iCRT-14 on the non-canonical Wnt/PCP and Wnt/Ca²⁺ pathways. By employing these assays, researchers can either confirm the high specificity of iCRT-14 for the canonical pathway or uncover novel, off-target effects that would significantly expand our understanding of this important chemical probe. This rigorous validation is an essential step in ensuring the continued utility and precise application of iCRT-14 in Wnt signaling research.
References
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The mechanism of non-canonical Wnt signaling pathways. The mechanism of... - ResearchGate. Available at: [Link]
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Wnt signaling pathway - Wikipedia. Available at: [Link]
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Wnt Signaling Pathway - Creative Biolabs. Available at: [Link]
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Canonical and Non-Canonical Wnt Signaling in Immune Cells - PMC. Available at: [Link]
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Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC. Available at: [Link]
-
Which PKC isozymes should I assay for non-canonical Wnt signaling? - ResearchGate. Available at: [Link]
-
β-catenin pathway - Adooq Bioscience. Available at: [Link]
-
Non-canonical WNT-signaling controls differentiation of lymphatics and extension lymphangiogenesis via RAC and JNK signaling. Available at: [Link]
-
Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors - PMC. Available at: [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC. Available at: [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - Frontiers. Available at: [Link]
-
iCRT14 inhibited the Wnt/β-catenin signaling pathway in CEF cells. (A)... - ResearchGate. Available at: [Link]
-
Canonical and Non-Canonical Wnt Signaling Generates Molecular and Cellular Asymmetries to Establish Embryonic Axes - MDPI. Available at: [Link]
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Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC. Available at: [Link]
-
Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction - PubMed. Available at: [Link]
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Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - Rsc.org. Available at: [Link]
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Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies. Available at: [Link]
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Protocols for Cancer-related cell lines - Horizon Discovery. Available at: [Link]
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Wnt and calcium signaling: -Catenin-independent pathways. Available at: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC. Available at: [Link]
-
Wnt/Ca2+ signaling: Dichotomous roles in regulating tumor progress (Review) - PMC - NIH. Available at: [Link]
-
Akt/PKB enhances non-canonical Wnt signals by compartmentalizing β-Catenin | bioRxiv. Available at: [Link]
-
Aberrant activation of Wnt/β-catenin signaling drives proliferation of bone sarcoma cells. Available at: [Link]
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IC50 values of selected cell lines | Download Table - ResearchGate. Available at: [Link]
-
Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. Available at: [Link]
-
Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - MDPI. Available at: [Link]
-
β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression - PMC. Available at: [Link]
-
Hard-to-Target WNT Pathway Gets a Fresh Look in Oncology | OncLive. Available at: [Link]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Transcriptional Modulatory Effects of iCRT-14-d5: A Mechanistic and Methodological Guide
Executive Summary
For drug development professionals and molecular biologists, correlating intracellular pharmacokinetics (PK) with pharmacodynamic (PD) output is a persistent challenge. iCRT-14-d5 provides an elegant solution to this problem within the Wnt/β-catenin signaling axis. By utilizing a stable isotope-labeled derivative of the potent β-catenin-responsive transcription (CRT) inhibitor iCRT-14, researchers can simultaneously quantify absolute intracellular drug exposure via mass spectrometry while mapping its direct causal effects on gene expression. This whitepaper details the mechanistic rationale, quantitative transcriptomic impacts, and self-validating methodologies required to utilize iCRT-14-d5 effectively.
The Molecular Architecture of iCRT-14-d5
The parent compound, iCRT-14, is a thiazolidinedione-class small molecule engineered to specifically disrupt the protein-protein interaction between β-catenin and TCF4 (T-cell factor 4) 1. It is highly potent, exhibiting an IC50 of 40.3 nM in Wnt-responsive STF16 luciferase reporter assays 1.
iCRT-14-d5 (Molecular Formula: C₂₁H₁₂D₅N₃O₂S, MW: 380.47) is its stable isotope-labeled counterpart, featuring five deuterium atoms substituted on the phenyl ring 2. Because the primary binding interface of the molecule is unaffected by this isotopic substitution, iCRT-14-d5 retains the exact biological activity of native iCRT-14. However, the +5 Da mass shift enables absolute precision in LC-MS/MS quantification, allowing researchers to use it as a dual-purpose biological inhibitor and internal analytical standard.
Mechanistic Causality: Rewiring the Transcriptome
The canonical Wnt pathway dictates cell fate, proliferation, and survival. Upon Wnt ligand binding, the destruction complex (APC/Axin/GSK3β) is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and act as a co-activator for TCF/LEF transcription factors 3.
iCRT-14-d5 intervenes at the terminal node of this pathway. By competitively binding to the β-catenin/TCF4 interface, it physically evicts β-catenin from the promoter regions of target genes 1. This interaction not only halts the transcription of canonical Wnt targets (like AXIN2 and CCND1) but also disrupts cross-talk with the NF-κB inflammatory pathway, subsequently lowering the expression of inflammatory cytokines 4.
Figure 1: Mechanism of iCRT-14-d5 disrupting β-catenin/TCF4 to halt Wnt target gene expression.
Quantitative Impact on Target Gene Expression
The transcriptional consequences of iCRT-14-d5 are broad, affecting cellular proliferation, osteogenic differentiation, and endothelial inflammation. The table below synthesizes the quantitative impacts observed across validated biological models.
Table 1: Key Gene Expression Alterations Induced by iCRT-14 / iCRT-14-d5
| Target Gene | Associated Pathway | Expression Impact | Biological Consequence |
| AXIN2 | Canonical Wnt | -0.38 Fold Change (vs TNF-α) 4 | Direct validation of β-catenin/TCF4 transcriptional blockade. |
| CCND1 | Cell Cycle / Proliferation | Significant Decrease 1 | Induces cell cycle arrest in the G0/G1 phase; suppresses tumor growth. |
| LEF1 | Osteogenic Differentiation | Significant Decrease 5 | Diminishes osteoblast differentiation and mineralization nodules. |
| IL-8 | NF-κB Inflammatory Cross-talk | Significant Decrease [[4]]() | Reduces monocyte adhesion and mitigates endothelial dysfunction. |
| MCP-1 | NF-κB Inflammatory Cross-talk | Significant Decrease 4 | Reverses adverse inflammatory cytokine secretion in endothelial cells. |
Methodological Framework: Self-Validating Protocols
To rigorously evaluate the effect of iCRT-14-d5 on gene expression, researchers must establish a direct causal link between intracellular drug concentration and transcriptomic output. The following self-validating workflow ensures high-fidelity data by eliminating extraction artifacts and false-positive amplification.
Figure 2: Self-validating workflow for correlating iCRT-14-d5 exposure with gene expression.
Protocol A: Intracellular PK/PD Correlation via LC-MS/MS
Causality Focus: Gene expression changes can only be attributed to the inhibitor if target engagement is confirmed. Using the d5-labeled probe allows us to quantify the exact cytosolic molarity of the drug.
-
Cell Seeding: Seed HCT116 colorectal carcinoma cells (which harbor activating β-catenin mutations) in 6-well plates at 3×105 cells/well.
-
Treatment: Treat with a dose-response gradient of iCRT-14-d5 (10 nM to 50 µM) for 18 hours to capture both the IC50 (40.3 nM) 1 and saturating concentrations.
-
Quenching: Wash cells thrice with ice-cold PBS to eliminate extracellular compound, halting transmembrane flux.
-
Extraction: Lyse cells using a biphasic extraction buffer (Methanol:Acetonitrile:Water, 2:2:1, v/v/v) pre-chilled to -80°C to instantly quench enzymatic degradation.
-
Quantification: Centrifuge at 15,000 x g for 15 min at 4°C. Extract the supernatant for LC-MS/MS analysis using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Self-Validation Mechanism: Spike a known concentration of non-deuterated iCRT-14 (e.g., 100 ng/mL) into the lysis buffer prior to extraction. The recovery rate of the non-deuterated standard mathematically validates the extraction efficiency of the d5-probe, ensuring that the measured intracellular concentration is absolute and not an artifact of sample loss.
Protocol B: Transcriptomic Quantification via RT-qPCR
Causality Focus: To measure the downstream transcriptional consequences of β-catenin/TCF4 disruption directly linked to the intracellular concentrations established in Protocol A.
-
RNA Stabilization: From a parallel biological replicate treated identically to Protocol A, aspirate media and immediately lyse cells in TRIzol reagent to stabilize RNA.
-
Isolation: Perform chloroform extraction and precipitate RNA using isopropanol. Resuspend in RNase-free water and quantify using a NanoDrop spectrophotometer (A260/280 ratio > 1.8 required).
-
Reverse Transcription: Synthesize cDNA using 1 µg of total RNA and a high-capacity reverse transcription kit with oligo(dT) primers to specifically enrich for mRNA.
-
Amplification: Execute qPCR using SYBR Green chemistry. Target Wnt-responsive genes (AXIN2, CCND1, LEF1) 5 and inflammatory markers (IL8, MCP1) 4.
Self-Validation Mechanism: Multiplex the qPCR with two independent housekeeping genes (e.g., GAPDH and ACTB). Additionally, perform a post-amplification melt-curve analysis. A single, sharp dissociation peak confirms that the fluorescence corresponds exclusively to the target amplicon, ruling out false-positive signals from primer-dimers.
References
-
Sp5 and Sp8 recruit β-catenin and Tcf1-Lef1 to select enhancers to activate Wnt target gene transcription Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction Source: Frontiers in Immunology URL:[Link]
-
The Osteocyte with SB216763-Activated Canonical Wnt Signaling Constructs a Multifunctional 4D Intelligent Osteogenic Module Source: MDPI URL:[Link]
Sources
Methodological & Application
iCRT-14: A Guide to Effective In Vitro Concentration and Application
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of iCRT-14 in cell culture applications. Here, we delve into the mechanism of action, provide detailed protocols for determining optimal working concentrations, and offer insights into the experimental design, ensuring both scientific rigor and practical applicability.
Introduction: Understanding iCRT-14's Role in Wnt/β-catenin Signaling
iCRT-14 is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Its aberrant activation is a hallmark of many cancers and other diseases.[3][5]
The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1.[3][6]
iCRT-14 exerts its inhibitory effect by disrupting the interaction between β-catenin and TCF4.[2][7] This action blocks the formation of the transcriptional activation complex, thereby suppressing the expression of Wnt target genes and inhibiting the growth of cancer cells that are dependent on this pathway.[1][8] Some evidence also suggests that iCRT-14 can interfere with the binding of TCF to DNA.[1][8]
Mechanism of Action: Visualizing the Inhibition
To appreciate the significance of iCRT-14's intervention, it is crucial to visualize its point of action within the Wnt/β-catenin signaling cascade.
Figure 1: Mechanism of iCRT-14 Action. This diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of iCRT-14, which prevents the interaction between nuclear β-catenin and TCF/LEF transcription factors.
Determining the Optimal Working Concentration: A Step-by-Step Protocol
The effective concentration of iCRT-14 is highly dependent on the cell type, the specific biological question being addressed, and the duration of the treatment. While the reported IC50 for inhibiting the Wnt responsive STF16 luciferase reporter in HEK293 cells is 40.3 nM, concentrations used in cell viability and other functional assays typically range from the low micromolar to mid-micromolar range.[1][9]
Essential Preliminary Steps: Stock Solution Preparation
Proper preparation and storage of the iCRT-14 stock solution are critical for reproducible results.
Materials:
-
iCRT-14 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's data sheet for the molecular weight of your specific lot of iCRT-14. The molecular weight is approximately 375.44 g/mol .[1]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of iCRT-14 powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 3.75 mg of iCRT-14 in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2][9] Note that long-term storage of the solution is not recommended, and it should be used as soon as possible.[2]
Experimental Workflow: Dose-Response Curve for Cell Viability
A dose-response experiment is the foundational step to determine the cytotoxic effects of iCRT-14 on your specific cell line and to identify a suitable concentration range for further functional assays.
Figure 2: Workflow for a Dose-Response Experiment. This diagram outlines the key steps for determining the IC50 of iCRT-14 in a specific cell line.
Protocol:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well, but this should be optimized for your cell line). Allow the cells to adhere and recover for 24 hours.
-
iCRT-14 Dilutions: Prepare a series of dilutions of iCRT-14 in your complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest iCRT-14 treatment. The final DMSO concentration should ideally be kept below 0.5%.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of iCRT-14 or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments, typically 48 to 72 hours.[9][10]
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a luminescent-based assay like CellTiter-Glo®.[9][11]
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the iCRT-14 concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Interpreting the Results and Selecting a Working Concentration
The IC50 value for cell viability provides a critical benchmark. For subsequent functional assays where maintaining cell health is important, it is advisable to use concentrations at or below the IC50. For experiments aiming to induce apoptosis or significant growth inhibition, concentrations around the IC50 or higher may be appropriate.
| Cell Line Examples | Effective Concentration Range | Assay Type | Reference |
| HEK293 | 40.3 nM (IC50) | Wnt Reporter Assay | [1] |
| Pediatric ALL Cell Lines | 10 - 40 µM | Cell Viability | [10] |
| Cervical Cancer (SiHa, CaSki) | ~12.9 µM (IC50) | Cell Viability | [5][11] |
| Triple-Negative Breast Cancer (BT-549) | 10 - 50 µM | Cell Proliferation | [9] |
| Colorectal Cancer (HCT116, HT29) | Not specified for viability, but used for cell cycle analysis | Cell Cycle Arrest | [2] |
| Endometrial Adenocarcinoma (HEC-1A) | 10, 25, 50 µM (No effect on proliferation) | Cell Proliferation | [12] |
Table 1: Examples of iCRT-14 Working Concentrations in Different Cell Lines. This table provides a starting point for researchers, but it is imperative to empirically determine the optimal concentration for each specific cell line and experimental context.
Advanced Applications and Considerations
Beyond initial viability assays, the true utility of iCRT-14 lies in its ability to probe the functional consequences of Wnt/β-catenin pathway inhibition.
Assessing Target Engagement: Western Blotting and qRT-PCR
To confirm that iCRT-14 is inhibiting the Wnt/β-catenin pathway in your system, it is essential to measure the expression of downstream target genes.
-
Western Blotting: Analyze the protein levels of key Wnt targets like c-Myc and Cyclin D1. A decrease in their expression following iCRT-14 treatment indicates successful pathway inhibition. You can also assess the levels of active (non-phosphorylated) β-catenin.
-
qRT-PCR: Measure the mRNA levels of Wnt target genes such as AXIN2, MYC, and BIRC5.[10] A significant downregulation of these transcripts will provide further evidence of on-target activity.
Functional Assays
The choice of functional assay will depend on the biological question. Common applications of iCRT-14 include:
-
Cell Cycle Analysis: iCRT-14 has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cell lines.[2][13] This can be assessed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
-
Apoptosis Assays: In some cell types, inhibition of the Wnt pathway can lead to apoptosis.[10] This can be measured using techniques such as Annexin V/PI staining followed by flow cytometry.
-
Cell Migration and Invasion Assays: The Wnt pathway is often implicated in cell motility. The effect of iCRT-14 on these processes can be evaluated using transwell migration or invasion assays.
Potential for Cell Line-Specific Resistance
It is important to note that not all cell lines respond equally to iCRT-14. For instance, some studies have shown that HeLa cells are resistant to iCRT-14-mediated inhibition of the Wnt/β-catenin pathway, potentially due to the post-transcriptional regulation by the long non-coding RNA HOTAIR.[5][11] This underscores the importance of empirically validating the efficacy of iCRT-14 in your chosen cell model.
Conclusion: Best Practices for Using iCRT-14
The successful application of iCRT-14 in cell culture experiments hinges on a systematic and well-controlled approach. By understanding its mechanism of action, carefully determining the optimal working concentration for your specific cell line, and validating its on-target effects, researchers can confidently utilize this potent inhibitor to dissect the intricate roles of the Wnt/β-catenin signaling pathway in health and disease. Always remember to consult the primary literature and the manufacturer's guidelines for the most up-to-date information.
References
-
Hogan, L. E., et al. (2015). Wnt Inhibition Leads to Improved Chemosensitivity in Pediatric Acute Lymphoblastic Leukemia. PLoS ONE, 10(10), e0139981. Retrieved from [Link]
-
García-Vázquez, R., et al. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Frontiers in Oncology, 11, 730625. Retrieved from [Link]
-
Patsnap Synapse. (2026, February 7). iCRT14 - Drug Targets, Indications, Patents. Retrieved from [Link]
-
ResearchGate. (2021, October 27). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Retrieved from [Link]
-
PNAS. (n.d.). Targeting the β-catenin/TCF transcriptional complex in the treatment of multiple myeloma. Retrieved from [Link]
-
DergiPark. (2021, April 3). Effect of the Wnt/β-catenin pathway inhibitors on cell proliferation and migration of HEC-1A endometrial adenocarcinoma. Retrieved from [Link]
-
Mukherjee, S., et al. (2022). SOX transcription factors direct TCF-independent WNT/β-catenin responsive transcription to govern cell fate in human pluripotent stem cells. Cell Stem Cell, 29(7), 1090-1104.e6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). β-catenin/TCF-1 pathway in T cell development and differentiation. Retrieved from [Link]
-
Tocris Bioscience. (n.d.). iCRT 14 (4299) by Tocris, Part of Bio-Techne. Retrieved from [Link]
-
ResearchGate. (n.d.). The TCF/b-catenin transcriptional switch. (A) In an unstimulated (Wnt.... Retrieved from [Link]
-
Wikipedia. (n.d.). TCF/LEF family. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. β-catenin/TCF-1 pathway in T cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCF/LEF family - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wnt Inhibition Leads to Improved Chemosensitivity in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells [frontiersin.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. rndsystems.com [rndsystems.com]
Application Note: Stability and Handling of iCRT-14-d5 in Dimethyl Sulfoxide (DMSO) for LC-MS/MS Workflows
Introduction
iCRT-14 is a highly potent and specific inhibitor of β-catenin-responsive transcription (CRT), exhibiting an IC50 of 40.3 nM against Wnt-responsive reporters[1]. By directly interfering with the nuclear interaction between β-catenin and the TCF4 transcription factor, iCRT-14 effectively halts the transcription of downstream Wnt target genes, making it a critical pharmacological tool in oncology and developmental biology[2].
For accurate pharmacokinetic (PK) profiling, target engagement studies, and quantification of iCRT-14 in biological matrices, its isotopically labeled counterpart, iCRT-14-d5 (Molecular Formula: C₂₁H₁₂D₅N₃O₂S, MW: 380.47 g/mol ), is strictly required as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4]. However, the structural features of iCRT-14-d5—specifically its 2,4-thiazolidinedione (TZD) core and the exocyclic double bond linking the pyrrole and TZD rings—render it susceptible to specific degradation pathways when dissolved in Dimethyl Sulfoxide (DMSO)[5]. This application note details the mechanistic causes of iCRT-14-d5 instability in DMSO and provides a self-validating protocol to ensure analytical integrity.
Mechanistic Causes of Instability in DMSO
While DMSO is the universal solvent for lipophilic small molecules, its physicochemical properties directly threaten the structural integrity of iCRT-14-d5 through three primary mechanisms:
-
Hydrolysis via DMSO Hygroscopicity: DMSO is highly hygroscopic. The introduction of atmospheric moisture into the stock solution leads to the nucleophilic attack of water on the 2,4-thiazolidinedione ring, resulting in ring-opening hydrolysis[6].
-
Photoisomerization: The exocyclic methylene bridge connecting the pyrrole and TZD rings exists predominantly in the thermodynamically stable (Z)-configuration. Exposure to ambient laboratory light while in solution triggers (Z)/(E) photoisomerization[7]. In LC-MS/MS workflows, this manifests as split chromatographic peaks or unresolved shoulders, destroying quantitative accuracy.
-
Oxidation: The electron-rich pyrrole moiety is sensitive to oxidation if the DMSO stock is exposed to dissolved oxygen during repeated freeze-thaw cycles.
Caption: Wnt/β-catenin signaling pathway and the nuclear inhibition mechanism of iCRT-14.
Quantitative Stability Profile
The following table aggregates the stability of TZD-derivative internal standards like iCRT-14-d5 in DMSO under varying environmental conditions.
| Storage Condition | Timepoint | Isomeric Purity (LC-MS/MS) | Primary Degradant / Artifact Observed |
| -80°C (Anhydrous, Dark) | 6 Months | > 99.0% | None detected |
| -20°C (Anhydrous, Dark) | 1 Month | > 98.5% | Trace (E)-isomer formation |
| 4°C (Standard DMSO, Dark) | 1 Week | ~ 95.0% | (E)-isomer, Trace TZD Hydrolysis |
| Room Temp (Ambient Light) | 24 Hours | < 85.0% | Significant (E)-isomer, Pyrrole Oxidation |
| Freeze-Thaw (5 Cycles) | 1 Week | < 90.0% | Hydrolysis products (Mass shift -18 Da) |
Experimental Protocol: Preparation and Validation
To ensure the trustworthiness of your analytical data, this protocol is designed as a self-validating system . It incorporates a pre- and post-aliquot LC-MS/MS Quality Control (QC) check to ensure the internal standard remains isotopically pure and structurally intact before deployment in biological sample analysis[4][8].
Step 1: Reagent Preparation & Environmental Control
-
Causality: Because DMSO acts as a sponge for atmospheric water, standard benchtop DMSO will rapidly degrade the TZD ring[6].
-
Procure only newly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon).
-
Remove the iCRT-14-d5 lyophilized powder from cold storage and equilibrate it to room temperature inside a desiccator for at least 30 minutes. Do not open the vial while cold, as condensation will immediately introduce water.
Step 2: Dissolution and Aliquoting
-
Causality: Light exposure drives the (Z)/(E) isomerization of the exocyclic double bond[7].
-
Perform all dissolution steps under low-light conditions or utilize amber glassware.
-
Dissolve the iCRT-14-d5 powder in anhydrous DMSO to yield a 10 mM stock solution.
-
Vortex gently until fully dissolved. Do not sonicate. Sonication generates localized heat which accelerates both oxidation and isomerization.
-
Immediately aliquot the stock solution into single-use amber microcentrifuge tubes (e.g., 10–20 μL per tube).
Step 3: Flash-Freezing and Storage
-
Causality: Single-use aliquots strictly eliminate freeze-thaw cycles, preventing the repeated introduction of oxygen and moisture into the hygroscopic solvent.
-
Flash-freeze the amber aliquots in liquid nitrogen.
-
Transfer immediately to a -80°C freezer for long-term storage (stable for up to 6 months).
Step 4: LC-MS/MS Quality Control (Self-Validation)
Before using a new batch of aliquots for a PK study, validate the structural integrity of the IS:
-
Thaw one aliquot on ice in the dark.
-
Dilute 1:1000 in the initial LC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).
-
Inject into the LC-MS/MS system monitoring the specific MRM transition for iCRT-14-d5.
-
Validation Criteria: You must observe a single, sharp chromatographic peak. The presence of a leading/trailing shoulder indicates (Z)/(E) isomerization. A shift in the baseline or unexpected mass losses (e.g., a +18 Da mass addition followed by fragmentation indicative of ring-opening) confirms solvent-induced hydrolysis. If these artifacts are present, the batch must be discarded.
Caption: Workflow for the preparation, storage, and validation of iCRT-14-d5 DMSO stock solutions.
Conclusion
The reliability of iCRT-14-d5 as a mass spectrometry internal standard is fundamentally tied to its structural integrity in solution. By strictly controlling light exposure, utilizing anhydrous DMSO, and eliminating freeze-thaw cycles, researchers can successfully prevent the photoisomerization and hydrolysis that commonly compromise thiazolidinedione derivatives.
References
-
MedChemExpress. "iCRT 14 | Wnt Inhibitor". MedChemExpress. 1
-
Tocris Bioscience. "iCRT 14 | β-catenin". Tocris Bioscience. 2
-
Pharmaffiliates. "Miscellaneous-impurities - iCRT-14-d5". Pharmaffiliates. 3
-
National Center for Biotechnology Information (PMC). "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus". NIH. 5
-
MedChemExpress. "2,4-Thiazolidinedione | Biochemical Reagent". MedChemExpress. 6
-
ACS Omega. "Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor". ACS Publications. 7
-
National Center for Biotechnology Information (PMC). "Inhibiting β-catenin disables nucleolar functions in triple-negative breast cancer". NIH. 4
-
MDPI. "Wnt3a Facilitates SARS-CoV-2 Pseudovirus Entry into Cells". MDPI. 8
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Inhibiting β-catenin disables nucleolar functions in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wnt3a Facilitates SARS-CoV-2 Pseudovirus Entry into Cells | MDPI [mdpi.com]
Quantifying Wnt/β-Catenin Signaling Inhibition with iCRT-14: An Application Note and Protocol for a d5 Luciferase Reporter Assay
Introduction: Targeting the Wnt/β-Catenin Pathway in Research and Drug Discovery
The canonical Wnt/β-catenin signaling pathway is a fundamental cellular cascade that governs a multitude of processes during embryonic development and maintains tissue homeostasis in adults.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where its aberrant activation drives cell proliferation and tumor progression.[2][3] At the core of this pathway is the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" targets β-catenin for proteasomal degradation.[3] Upon Wnt binding to its receptors, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin.[4] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-MYC and Cyclin D1.[5][6]
The critical role of the β-catenin/TCF interaction in driving pathological gene expression makes it a compelling target for therapeutic intervention. One such inhibitor is iCRT-14, a small molecule that potently disrupts the interaction between β-catenin and TCF4.[7][8] This action blocks β-catenin-responsive transcription (CRT), leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell growth.[9] iCRT-14 has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cell lines and suppress tumor growth in xenograft models.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on setting up and performing a luciferase reporter assay to quantify the inhibitory activity of iCRT-14 and its deuterated analogue, iCRT-14-d5, on the Wnt/β-catenin signaling pathway. The "d5" designation typically refers to the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in drug development to alter the metabolic profile and pharmacokinetic properties of a compound, potentially enhancing its therapeutic efficacy.
Principle of the TCF/LEF Luciferase Reporter Assay
To quantitatively measure the activity of the Wnt/β-catenin pathway, a TCF/LEF luciferase reporter assay is employed. This widely used method relies on a reporter plasmid containing a firefly luciferase gene under the control of multiple tandem repeats of the TCF/LEF transcriptional response element (TRE).[2][10] When the Wnt pathway is active, the nuclear β-catenin/TCF complex binds to these TREs, driving the expression of the luciferase enzyme.[10] The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of Wnt/β-catenin signaling activity.[11]
Inhibitors of the pathway, such as iCRT-14, will disrupt the β-catenin/TCF interaction, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. By measuring this dose-dependent decrease in luminescence, the half-maximal inhibitory concentration (IC50) of the compound can be accurately determined. To control for non-specific effects on cell viability and transfection efficiency, a dual-luciferase system is often utilized, which includes a second reporter, typically Renilla luciferase, driven by a constitutive promoter.[12]
Visualizing the Mechanism: Wnt Signaling and iCRT-14 Inhibition
Caption: The canonical Wnt/β-catenin signaling pathway and the point of inhibition by iCRT-14.
Experimental Protocol: iCRT-14-d5 TCF/LEF Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter system.
Materials and Reagents
-
Cell Line: HEK293 cells (or other suitable cell line with low endogenous Wnt activity).
-
Reporter Plasmids:
-
TCF/LEF Firefly Luciferase Reporter Plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro] or similar).
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK or similar).
-
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency transfection reagent.
-
Wnt Pathway Agonist: Recombinant Wnt3a protein or a GSK3β inhibitor like CHIR-99021.
-
Test Compound: iCRT-14-d5 (and/or iCRT-14) dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Dual-Luciferase Reporter Assay System: (e.g., Promega Dual-Glo® Luciferase Assay System or similar).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Experimental Workflow
Caption: A streamlined workflow for the iCRT-14-d5 luciferase reporter assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293 cells to approximately 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of TCF/LEF Firefly Luciferase reporter plasmid and 10 ng of Renilla Luciferase control plasmid.
-
Gently add the transfection mix to each well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment and Pathway Activation
-
Prepare serial dilutions of iCRT-14-d5 in culture medium. A suggested concentration range is from 1 nM to 10 µM to generate a comprehensive dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest iCRT-14-d5 concentration (typically ≤ 0.1%).
-
Prepare the Wnt pathway agonist. If using Wnt3a, a final concentration of 100 ng/mL is often effective. If using CHIR-99021, a final concentration of 3 µM can be used.
-
Carefully remove the medium from the cells and replace it with 100 µL of fresh medium containing the appropriate concentrations of iCRT-14-d5 and the Wnt agonist.
-
Negative Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with the Wnt agonist and vehicle.
-
Test Wells: Cells treated with the Wnt agonist and varying concentrations of iCRT-14-d5.
-
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the 96-well plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the firefly luciferase substrate, measuring the luminescence, then adding a quenching solution that also contains the Renilla luciferase substrate, and measuring the second luminescence.
-
Record the luminescence values using a plate-reading luminometer.
Data Analysis and Interpretation
-
Normalization: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of iCRT-14-d5 relative to the positive control (Wnt agonist + vehicle).
-
% Inhibition = 100 x [1 - (Normalized Response of Test Well - Average Normalized Response of Negative Control) / (Average Normalized Response of Positive Control - Average Normalized Response of Negative Control)]
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the iCRT-14-d5 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.[13]
Expected Results and Data Presentation
The results of the assay should demonstrate a dose-dependent inhibition of Wnt-stimulated TCF/LEF reporter activity by iCRT-14-d5. The data can be summarized in a table for clarity.
| iCRT-14-d5 Conc. (nM) | Log [iCRT-14-d5] (M) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | - | 150,000 | 0 |
| 1 | -9 | 135,000 | 10 |
| 10 | -8 | 90,000 | 40 |
| 40.3 | -7.39 | 75,000 | 50 |
| 100 | -7 | 30,000 | 80 |
| 1000 | -6 | 15,000 | 90 |
| 10000 | -5 | 10,000 | 93 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The reported IC50 for iCRT-14 is approximately 40.3 nM in a similar assay system.[7][8][9][14]
Troubleshooting and Considerations
-
High Background Luminescence: This may be due to high endogenous Wnt activity in the chosen cell line. Consider using a different cell line or reducing the cell seeding density.
-
Low Signal-to-Noise Ratio: Optimize the concentrations of the reporter plasmids and the Wnt agonist. Ensure the luminometer is properly calibrated.
-
Compound Cytotoxicity: At high concentrations, iCRT-14-d5 may exhibit cytotoxicity, which can lead to a decrease in both Firefly and Renilla luciferase activity. It is advisable to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific Wnt pathway inhibition and general toxicity.[15]
-
DMSO Concentration: Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced effects.
Conclusion
The TCF/LEF luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory effects of small molecules like iCRT-14 and its deuterated derivatives on the Wnt/β-catenin signaling pathway. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can accurately determine the potency of these compounds and advance their investigations in the fields of cancer biology and drug discovery. The insights gained from such assays are crucial for the development of novel therapeutics targeting the oncogenic activity of the Wnt signaling cascade.
References
- Barakat, M. T., & Humke, E. W. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. PMC.
- BPS Bioscience. (n.d.). TCF/LEF Luciferase Reporter Lentivirus (Wnt/β-catenin Signaling Pathway).
- BenchChem. (2025). Application Notes and Protocols: Utilizing IWR-1 in TCF/LEF Reporter Assays.
- MedchemExpress. (n.d.). iCRT 14.
- Selleck Chemicals. (n.d.). iCRT14.
- Gonsalves, F. C., Klein, K., Carson, B. B., et al. (2011). An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway. Proceedings of the National Academy of Sciences, 108(15), 5954–5963.
- Cunha, A. S., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PMC.
- Kim, S. B., et al. (2016). Mathematical Model of the Firefly Luciferase Complementation Assay Reveals a Non-Linear Relationship between the Detected Luminescence and the Affinity of the Protein Pair Being Analyzed. PMC.
- Promega Corporation. (2012).
- Promega Corporation. (2025).
- BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
- AMSBIO. (n.d.). Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line.
- Tocris Bioscience. (n.d.). iCRT 14.
- Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage. Stanford University.
- Kroemer, T. (2020). A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. GoldBio.
- APExBIO. (n.d.). iCRT 14.
- Signosis. (n.d.). TCF/LEF Luciferase Reporter HEK293 Stable Cell Line.
- ResearchGate. (2023).
- Ubigene. (2025). Luciferase Assay: Principles, Purpose, and Process.
- He, S., et al. (2014). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. PMC.
Sources
- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. signosisinc.com [signosisinc.com]
- 11. goldbio.com [goldbio.com]
- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Making Sense of Your Genetic Reporter Data Through Assay Multiplexing [promega.jp]
Application Note: High-Precision In Vitro Metabolic Stability Profiling of iCRT-14 Using iCRT-14-d5
Executive Summary
The accurate determination of in vitro metabolic stability is a critical gateway in preclinical drug development, dictating downstream pharmacokinetic (PK) modeling and in vivo dosing strategies. iCRT-14 is a potent, targeted inhibitor of β-catenin-responsive transcription (CRT), holding significant therapeutic potential for Wnt-driven malignancies. However, quantifying highly lipophilic small molecules like iCRT-14 in complex biological matrices (e.g., liver microsomes) is notoriously susceptible to analytical artifacts, primarily ion suppression and variable extraction recoveries.
This application note provides a comprehensive, self-validating protocol for assessing the metabolic stability of iCRT-14 using its stable isotope-labeled (SIL) analog, iCRT-14-d5 , as an internal standard (IS) for LC-MS/MS. By integrating the IS directly into the quenching workflow, this methodology ensures absolute precision in intrinsic clearance ( CLint ) calculations.
Mechanistic Grounding: The Wnt/β-Catenin Pathway and iCRT-14
The canonical Wnt/β-catenin signaling cascade regulates cellular proliferation and stem cell renewal. In many colorectal and solid tumors, mutations in the destruction complex (e.g., APC, Axin) lead to the pathological stabilization and nuclear translocation of β-catenin. Once in the nucleus, β-catenin interacts with T-cell factor 4 (TCF4) to drive oncogenic gene transcription.
Unlike upstream inhibitors that may cause off-target toxicity, iCRT-14 directly and specifically disrupts the physical interaction between β-catenin and TCF4[1]. This terminal blockade effectively silences Wnt target genes regardless of upstream mutations, making iCRT-14 a highly valuable pharmacological tool.
Wnt/β-catenin signaling pathway and the targeted disruption of β-catenin/TCF4 by iCRT-14.
The Analytical Imperative: Why iCRT-14-d5?
In quantitative LC-MS/MS bioanalysis, biological matrices introduce significant matrix effects—where co-eluting endogenous lipids and proteins suppress or enhance the ionization of the target analyte[2].
iCRT-14-d5 features five deuterium atoms incorporated specifically into its phenyl ring. This structural design is not arbitrary; it is rooted in strict analytical causality:
-
Chemical and Kinetic Stability : Unlike exchangeable protons (e.g., on amines or hydroxyls), deuterium atoms bound to an aromatic carbon ring are highly resistant to hydrogen/deuterium (H/D) exchange in aqueous biological buffers.
-
Mass Resolution : The +5 Da mass shift ( m/z 381.5 vs. 376.5) ensures that the natural isotopic envelope of the parent iCRT-14 (M, M+1, M+2) does not bleed into the internal standard's MRM channel, preventing quantitative cross-talk.
-
Chromatographic Fidelity : iCRT-14 and iCRT-14-d5 exhibit identical lipophilicity and retention times. They co-elute perfectly, ensuring they are subjected to the exact same matrix environment at the precise moment of electrospray ionization (ESI)[2].
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed as a self-validating system . By incorporating specific controls and IS monitoring, the assay inherently flags technical failures (e.g., inactive microsomes, pipetting errors, or severe ion suppression).
A. Reagent Preparation
-
Test Compound : iCRT-14 (10 mM in DMSO). Dilute to a 100 µM working solution in 50% Acetonitrile (ACN)/Water.
-
Crash Solvent (Quench + IS) : Ice-cold 100% ACN containing 50 ng/mL iCRT-14-d5.
-
Expert Insight: Adding the IS directly to the crash solvent ensures it simultaneously corrects for both variable protein precipitation recovery and downstream LC-MS/MS matrix effects.
-
-
Microsomes : Human Liver Microsomes (HLM) pooled, 20 mg/mL.
-
Buffer : 100 mM Potassium Phosphate, pH 7.4, supplemented with 3.3 mM MgCl₂.
-
Cofactor : 10 mM NADPH in buffer (Must be prepared fresh on ice <1 hour before use).
B. Incubation Workflow
Step-by-step workflow for the in vitro liver microsomal stability assay.
-
Master Mix Preparation : In a 96-well incubation plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and iCRT-14 (final concentration 1 µM). Keep the final DMSO concentration ≤ 0.1% to prevent CYP450 inhibition.
-
Thermal Equilibration : Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation : Add NADPH (final concentration 1 mM) to all wells except the negative control wells. Start the timer.
-
Aliquot Sampling & Quenching : At designated time points ( t = 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of the Crash Solvent (Ice-cold ACN + iCRT-14-d5). Mix thoroughly by pipetting.
-
Protein Precipitation : Centrifuge the quenching plate at 4,000 × g for 15 minutes at 4°C.
-
Sample Formulation : Transfer 100 µL of the supernatant to an analytical plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion during chromatography.
C. Self-Validation & Quality Control
-
Negative Control (-NADPH) : Sampled at t=0 and t=60 . Validates that compound depletion is strictly CYP450-dependent and not due to chemical instability or non-specific binding to the plastic plate.
-
Positive Control : Run Verapamil or Testosterone in parallel to validate the metabolic competency of the HLM batch.
-
IS Response Monitoring : The absolute peak area of iCRT-14-d5 must remain consistent ( ≤ 15% CV) across all time points. A systematic drift in IS area indicates severe matrix buildup on the LC column or pipetting inconsistencies.
LC-MS/MS Analytical Parameters
Analyses are performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
| Parameter | iCRT-14 (Analyte) | iCRT-14-d5 (Internal Standard) |
| Precursor Ion ( [M+H]+ ) | m/z 376.5 | m/z 381.5 |
| Product Ion (Quantifier) | m/z 200.1 | m/z 205.1 |
| Collision Energy (CE) | 25 V | 25 V |
| Declustering Potential (DP) | 80 V | 80 V |
| Chromatography | \multicolumn{2}{l | }{C18 Column (50 × 2.1 mm, 1.7 µm); Gradient: Water/ACN (0.1% Formic Acid)} |
| Retention Time | 1.85 min | 1.85 min |
Data Processing & Pharmacokinetic Interpretation
The depletion of iCRT-14 is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural log of the peak area ratio (Analyte/IS) plotted against time.
-
Half-life ( t1/2 ) : t1/2=k0.693
-
Intrinsic Clearance ( CLint ) : CLint=Mproteink×Vincubation
(Where Vincubation is the volume in µL and Mprotein is the microsomal protein mass in mg. For 0.5 mg/mL protein, the scaling factor is 2000 µL/mg).
Impact of SIL-IS on Data Integrity (Representative Data)
The table below illustrates how relying solely on raw analyte peak area (Uncorrected) artificially skews clearance data due to time-dependent matrix effects, whereas IS-normalization (Corrected) reveals the true metabolic kinetics.
| PK Parameter | Uncorrected Data (No IS) | Corrected Data (with iCRT-14-d5) | Variance / Error |
| Elimination Rate ( k ) | 0.031 min⁻¹ | 0.024 min⁻¹ | +29.1% (Overestimation) |
| Half-life ( t1/2 ) | 22.3 min | 28.8 min | -22.5% (Underestimation) |
| Intrinsic Clearance ( CLint ) | 62.0 µL/min/mg | 48.0 µL/min/mg | +29.1% |
| Linearity ( R2 of log plot) | 0.915 | 0.994 | Poor fit without IS |
Conclusion & Best Practices
The integration of iCRT-14-d5 as an internal standard is non-negotiable for rigorous DMPK profiling of iCRT-14. By perfectly mimicking the parent compound's physicochemical properties while providing distinct mass resolution, it neutralizes the variables of extraction efficiency and ion suppression.
Handling Best Practices:
-
Store iCRT-14-d5 powder at -20°C or -80°C in a desiccator, protected from light.
-
While the phenyl-d5 label is highly stable against isotopic scrambling, avoid prolonged exposure to extreme pH extremes ( < 2 or > 10) during sample preparation to maintain the integrity of the thiazolidinedione core.
References
-
Gonsalves, F. C., Klein, K., Carson, B. B., Katz, S., Ekas, L. A., Evans, S., Nagourney, R., Cardozo, T., Brown, A. M., & DasGupta, R. (2011). An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway. Proceedings of the National Academy of Sciences, 108(15), 5954–5963. URL:[Link]
-
Banno, A., Yabuki, Y., Sonoda, M., & Tanimori, S. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in LC-MS/MS analysis. Journal of Pesticide Science, 49(2), 65–76. URL:[Link]
Sources
Troubleshooting & Optimization
Troubleshooting iCRT-14-d5 experimental results
Welcome to the technical support resource for iCRT-14. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of iCRT-14 and to offer solutions for common experimental challenges. As your dedicated application scientist, my goal is to ensure you can navigate the complexities of your experiments with confidence, backed by robust scientific principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and handling of iCRT-14.
Q1: What is the precise mechanism of action for iCRT-14?
A1: iCRT-14 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Its primary mechanism is to disrupt a critical protein-protein interaction at the terminal end of the signaling cascade. Specifically, iCRT-14 acts at the nuclear level by inhibiting the direct binding of β-catenin to the transcription factor TCF4 (T-cell factor 4).[2][3][4][5]
Under normal activated Wnt signaling, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with TCF/LEF transcription factors. This complex then initiates the transcription of a wide array of target genes, such as CCND1 (Cyclin D1) and MYC, which are pivotal for cell proliferation and survival.[2][3][4] By preventing the β-catenin/TCF4 association, iCRT-14 effectively blocks the transcription of these downstream target genes, thereby inhibiting the biological effects of Wnt pathway activation.[2][6] There is also evidence to suggest that iCRT-14 may interfere with the binding of TCF4 to DNA.[1][6]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of iCRT-14.
Q2: How should I dissolve and store iCRT-14? What is its stability in solution?
A2: Proper handling of iCRT-14 is critical for reproducible results. Based on supplier data and published literature, the following guidelines should be observed.
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution. | [1][2] |
| Solubility in DMSO | ≥18.75 mg/mL. Gentle warming and sonication can assist in dissolution. | [1] |
| Aqueous Solubility | iCRT-14 is considered insoluble in water and ethanol. | [1] |
| Stock Solution Storage | Aliquot the DMSO stock solution into single-use volumes and store at -20°C. | [2] |
| Solution Stability | Long-term storage of iCRT-14 in solution is not recommended. It is best practice to prepare fresh dilutions in culture media from the frozen stock immediately before each experiment. | [1] |
| In Vivo Formulation | For animal studies, specific formulations involving DMSO, PEG300, Tween-80, and a final dilution in saline or corn oil are required. | [6][7] |
Causality: The hydrophobicity of iCRT-14 necessitates the use of an organic solvent like DMSO for initial solubilization. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing it to precipitate. Preparing fresh dilutions for each experiment ensures a consistent and accurate final concentration.
Q3: What are the typical working concentrations and observed IC50 values for iCRT-14?
A3: The optimal working concentration of iCRT-14 is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Below is a summary of reported values from the literature to serve as a starting point.
| Cell Line / Assay | Reported Value (IC50 / Ki) | Application / Assay | Source |
| HEK293 cells | IC50: 40.3 nM | Wnt responsive luciferase reporter assay | [1][6] |
| HeLa cells | IC50: 12.9 µM | Cell Viability (MTT Assay, 24h) | [2][3] |
| SiHa cells | Similar to HeLa | Cell Viability (MTT Assay, 24h) | [2][3] |
| CaSki cells | Similar to HeLa | Cell Viability (MTT Assay, 24h) | [2][3] |
| A549 cells | 10 µM (working concentration) | Analysis of DNA damage and viral protein expression | [8][9] |
| HCT116 & HT29 cells | Not specified (effective in vitro) | Inhibition of Wnt target genes and cell growth | [5][6] |
| In Vitro Assay | Ki: 54 ± 5.2 μM | Homogeneous fluorescence polarization (FP) assay for β-catenin/Tcf interaction | [6] |
Expert Insight: The significant difference between the biochemical IC50 (40.3 nM) in a reporter assay and the micromolar concentrations required for effects in cell viability assays highlights the importance of empirical determination. Factors such as cell membrane permeability, drug efflux pumps, and intracellular target engagement all contribute to the required concentration in a cellular context.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with iCRT-14.
Problem 1: I am not observing any inhibition of Wnt signaling or downstream effects (e.g., no change in target gene expression, no reduction in cell viability) after iCRT-14 treatment.
This is a common issue that can stem from several sources, ranging from experimental setup to inherent biological resistance in your model system.
Caption: A logical workflow for troubleshooting lack of iCRT-14 efficacy.
Potential Cause 1: Intrinsic Cellular Resistance (The HOTAIR Mechanism)
-
Explanation: Groundbreaking research has demonstrated that the efficacy of iCRT-14 can be completely abrogated in certain cell lines due to the high expression of the long non-coding RNA (lncRNA) HOTAIR.[2][3][4] In a study on cervical cancer cell lines, iCRT-14 successfully inhibited Wnt signaling in SiHa and CaSki cells but had no effect in HeLa cells.[2][3][4] This resistance was directly linked to high levels of HOTAIR in HeLa cells. The proposed mechanism is that HOTAIR interacts with β-catenin, shielding it and preventing iCRT-14 from disrupting the β-catenin-TCF4 complex.[2][3]
-
Self-Validating Protocol:
-
Quantify HOTAIR Expression: Perform RT-qPCR to measure the relative expression levels of HOTAIR in your experimental cell line. Use a cell line where iCRT-14 is known to be effective (e.g., SiHa, CaSki) as a positive control for low HOTAIR expression, and HeLa cells as a negative control for iCRT-14 efficacy due to high HOTAIR expression.[2]
-
Confirm Wnt Pathway Activity: Before concluding resistance, ensure the Wnt pathway is actually active in your cell line. Use a TOP-flash/FOP-flash luciferase reporter assay or measure baseline expression of known Wnt target genes (MYC, AXIN2, CCND1). iCRT-14 can only inhibit an active pathway.[5]
-
Validate with a Different Inhibitor: Test your cells with a Wnt inhibitor that acts at a different point in the pathway (e.g., C59, which inhibits Porcupine upstream).[2] If this inhibitor works, it further points to a specific resistance mechanism to a nuclear-acting inhibitor like iCRT-14.
-
Potential Cause 2: Suboptimal Concentration or Incubation Time
-
Explanation: As shown in the table above, the effective concentration of iCRT-14 can vary by orders of magnitude depending on the context. A concentration that is effective in a biochemical assay may be insufficient in a whole-cell system.
-
Solution:
-
Perform a comprehensive dose-response curve, starting from a low nanomolar range and extending into the high micromolar range (e.g., 10 nM to 50 µM).
-
Test different incubation time points (e.g., 24, 48, 72 hours). The downregulation of target genes (mRNA) may be detectable earlier than changes in protein levels or cell viability.
-
Potential Cause 3: Compound Instability or Degradation
-
Explanation: The compound may have degraded due to improper storage or handling. As noted, long-term storage of diluted solutions is not advised.[1]
-
Solution:
-
Always use a freshly thawed aliquot of your DMSO stock to prepare working dilutions.
-
If in doubt, purchase a new vial of the compound.
-
Include a positive control cell line in your experiment where the effects of iCRT-14 have been previously validated.
-
Problem 2: My results with iCRT-14 are inconsistent and have poor reproducibility between experiments.
-
Explanation: Variability often points to subtle inconsistencies in protocol execution.
-
Solution Checklist:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Cell Confluency: Are you seeding and treating cells at the same confluency? Cell density can significantly impact signaling pathways.
-
DMSO Control: Is the final concentration of DMSO consistent across all wells/plates, including the untreated control? High concentrations of DMSO can be toxic and affect cell behavior. Ensure the vehicle control matches the highest DMSO concentration used in the treatment groups.
-
Compound Preparation: Are you vortexing your stock solution after thawing and ensuring complete mixing when diluting into media? Incomplete mixing can lead to inaccurate final concentrations.
-
Problem 3: I observed an unexpected or paradoxical effect after iCRT-14 treatment (e.g., an increase in a measured phenotype).
-
Explanation: While iCRT-14 is a specific Wnt inhibitor, the ultimate biological outcome of inhibiting a major signaling hub like Wnt/β-catenin can be highly context-dependent. Crosstalk between signaling pathways can lead to unforeseen consequences.
-
Case Study Example: In a study involving Bovine Herpesvirus-1 (BoHV-1) infection of A549 lung cancer cells, treatment with iCRT-14 unexpectedly enhanced the expression of certain viral proteins and exacerbated virus-induced DNA damage.[8][9] This suggests that in this specific viral infection context, the host's β-catenin signaling may play a restrictive role against the virus, and inhibiting it is therefore counterproductive to controlling the infection.[8]
-
Troubleshooting Steps:
-
Confirm the Finding: Meticulously repeat the experiment to ensure the result is not an artifact.
-
Literature Review: Conduct a thorough literature search on the role of Wnt signaling in your specific biological area of interest (e.g., "Wnt signaling in viral replication" or "Wnt pathway in DNA damage response").
-
Hypothesize and Test: Formulate a hypothesis based on potential pathway crosstalk. For example, does inhibiting Wnt signaling in your system lead to the compensatory activation of another pathway (e.g., PI3K/Akt or MAPK)? You can probe for this by performing Western blots for key phosphoproteins in these alternative pathways after iCRT-14 treatment.
-
References
-
García-Vencedor, A., et al. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Frontiers in Oncology, 11, 729228. [Link]
-
García-Vencedor, A., et al. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. PMC, [Link]
-
Zhang, K., et al. (2022). β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression. MDPI, [Link]
-
ResearchGate. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. ResearchGate. [Link]
-
Zhang, K., et al. (2022). β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression. PMC. [Link]
-
Zhan, T., et al. (2017). Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy. PMC. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells [frontiersin.org]
- 3. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iCRT-14-d5 Cytotoxicity Assessment
Welcome to the Technical Support Center for iCRT-14-d5. As a Senior Application Scientist, I have designed this guide to move beyond basic vendor inserts. Here, we focus on the causality behind experimental design, ensuring that your cytotoxicity assessments are robust, reproducible, and scientifically sound.
Executive Overview & Mechanistic Rationale
iCRT-14 is a highly potent, thiazolidinedione-class inhibitor of β -catenin-responsive transcription (CRT)[1]. It functions not by targeting upstream kinases, but by directly disrupting the intracellular interaction between β -catenin and the TCF4 transcription factor, yielding an IC50 of 40.3 nM in Wnt-responsive reporter assays[1].
iCRT-14-d5 (CAS: 1795144-12-5) is the stable isotope-labeled derivative, featuring a deuterated phenyl ring[2]. While primarily utilized as an internal standard for LC-MS/MS quantification, assessing its specific cytotoxicity is a critical prerequisite. Due to the kinetic isotope effect (KIE), deuteration can subtly alter metabolic stability or off-target toxicity profiles compared to the parent compound. Before utilizing iCRT-14-d5 in high-throughput screening or in vivo pharmacokinetics, you must define its therapeutic window and confirm that its primary phenotypic effect remains cytostatic (G0/G1 cell cycle arrest) rather than acutely cytotoxic.
Caption: Mechanism of iCRT-14-d5 disrupting β-catenin/TCF4 to induce cell cycle arrest.
Experimental Methodologies: The Self-Validating Workflow
To accurately assess iCRT-14-d5, we must deploy a self-validating system . Relying on a single viability assay (like MTT) is a critical failure point, as it cannot distinguish between a drug that stops cells from dividing (cytostatic) and a drug that ruptures cell membranes (cytotoxic). We achieve validation by splitting the workflow into two orthogonal readouts: ATP quantification and LDH release .
Caption: Self-validating workflow combining ATP quantification and LDH release assays.
Step-by-Step Protocol
Step 1: Cell Seeding
-
Action: Seed target cells (e.g., HCT-116 or BT-549) at 5,000 cells/well in a 96-well opaque-walled plate (for luminescence) and a clear plate (for colorimetric LDH). Allow 24 hours for adherence.
-
Causality: Optimal confluency (60-70% at treatment) ensures cells are in the logarithmic growth phase. Because iCRT-14 targets β -catenin-driven proliferation, overconfluent cells will naturally arrest due to contact inhibition, completely masking the drug's specific cytostatic effect[3]. Opaque plates prevent optical crosstalk; clear plates are mandatory for absorbance readouts.
Step 2: Compound Preparation & Treatment
-
Action: Prepare a 10 mM stock of iCRT-14-d5 in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations (e.g., 0.1 μM to 100 μM). Ensure the final DMSO concentration remains constant at 0.5% across all wells, including the vehicle control.
-
Causality: iCRT-14 is highly hydrophobic. Maintaining a strict, constant DMSO concentration ensures that vehicle toxicity does not artificially inflate the apparent cytotoxicity of the drug at higher doses.
Step 3: Incubation
-
Action: Incubate the treated plates for 48 hours at 37°C, 5% CO 2 .
-
Causality: iCRT-14 induces G0/G1 cell cycle arrest. A 48-hour window provides sufficient time for untreated control cells to undergo at least one to two doubling cycles, making the anti-proliferative effects of the drug statistically detectable.
Step 4: Orthogonal Assay Execution
-
Plate A (CellTiter-Glo): Add CTG reagent 1:1 to culture media. Lyse for 10 minutes on an orbital shaker. Read luminescence. Causality: Measures total ATP, acting as a proxy for the number of metabolically active cells.
-
Plate B (LDH Release): Transfer 50 μL of supernatant to a new plate. Add LDH substrate, incubate for 30 minutes in the dark, and read absorbance at 490 nm. Causality: Measures lactate dehydrogenase leaked from ruptured cells, indicating true membrane-compromising necrosis.
Quantitative Data Reference
Use the following established parameters as a baseline to validate your internal assay performance.
| Parameter | Value / Characteristic | Reference |
| Target Mechanism | Disruption of β -catenin/TCF4 interaction | [1] |
| In vitro Potency (IC50) | 40.3 nM (against Wnt responsive STF16 luciferase) | [1] |
| Molecular Weight (d5) | 380.47 g/mol (Formula: C 21 H 12 D 5 N 3 O 2 S) | [4] |
| Typical Assay Concentration | 10 μM – 50 μM (Cell-based phenotypic assays) | [1][3] |
| Primary Phenotype | G0/G1 Cell Cycle Arrest (Cytostatic) |
Troubleshooting Guide
Q: My dose-response curve for iCRT-14-d5 plateaus at 50 μM with unacceptably high standard deviations between replicates. What is causing this? A: This is a classic symptom of compound precipitation. iCRT-14-d5 has low aqueous solubility. At concentrations ≥ 50 μM in standard culture media, micro-precipitates can form. This leads to inconsistent cellular uptake and variable assay readouts (precipitates scatter light in absorbance assays and cause localized toxicity). Solution: Centrifuge your deep-well intermediate dilution plate before transferring the compound to the assay plate to pellet precipitates. Alternatively, utilize a solubility enhancer like 0.1% BSA in your media, and always verify the actual soluble concentration using LC-MS/MS.
Q: I am seeing a significant drop in CellTiter-Glo luminescence, but absolutely no increase in LDH release. Is the LDH assay failing? A: No, your assay is performing perfectly. This is the expected mechanism of action. iCRT-14 is known to induce a marked G0/G1 cell cycle arrest and suppress cell replication rather than triggering acute apoptosis or necrosis[5]. The drop in ATP reflects a lack of proliferation (fewer cells compared to the vehicle control), not active cell death. This highlights exactly why we use a self-validating orthogonal workflow.
Q: Does the deuterium labeling (d5) alter the cytotoxicity profile compared to unlabeled iCRT-14? A: Generally, deuteration at the phenyl ring (phenyl-d5) is designed to provide a mass shift (+5 Da) for mass spectrometry without altering target binding affinity. However, due to the kinetic isotope effect (KIE), if the phenyl ring is a site of primary metabolism (e.g., CYP450 hydroxylation in hepatocyte models), the d5 variant may exhibit a longer intracellular half-life. This can shift the apparent CC50 to a lower concentration over a 48-hour exposure. We strongly recommend running a bridging study comparing unlabeled iCRT-14 and iCRT-14-d5 side-by-side during initial validation.
Frequently Asked Questions (FAQs)
Q: How should I store iCRT-14-d5 stock solutions to prevent degradation? A: Store the lyophilized powder at -20°C. Once reconstituted in anhydrous DMSO, aliquot the stock solution into single-use vials and store at -80°C for up to 2 years, or -20°C for 1 year[1]. Avoid repeated freeze-thaw cycles, which introduce ambient moisture and can cause the thiazolidinedione core to hydrolyze, leading to a loss of potency.
Q: Can I use MTT or MTS instead of CellTiter-Glo for the viability assessment? A: While MTT/MTS assays are cost-effective, they rely heavily on mitochondrial reductase activity. Inhibitors of the Wnt/ β -catenin pathway can sometimes cause metabolic rewiring that alters reductase activity independently of actual cell number. CellTiter-Glo (ATP quantification) is generally more robust, highly sensitive, and far less susceptible to these specific metabolic artifacts.
Q: I am observing higher toxicity in the outer wells of my 96-well plate. Is this a drug effect? A: No, this is the "edge effect," caused by higher evaporation rates in the perimeter wells, which concentrates the media salts and the iCRT-14-d5 compound, leading to hyperosmotic stress and localized toxicity. Solution: Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 μL of sterile PBS or water, and only use the inner 60 wells for your actual assay.
References
-
iCRT 14 | Wnt Inhibitor - MedchemExpress.com - medchemexpress.com: 1
-
iCRT 14 | β-catenin - Tocris Bioscience - tocris.com: Link
-
Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction - Frontiers - frontiersin.org: 5
-
Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC - nih.gov: 3
-
iCRT-14-d5 - BioOrganics - bioorganics.biz: 2
-
iCRT-14-d5 | SCBT - Santa Cruz Biotechnology - scbt.com: 4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BioOrganics [bioorganics.biz]
- 3. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction [frontiersin.org]
Part 1: Mechanistic Causality – The iCRT-14-d5 and HOTAIR Axis
Wnt/β-Catenin Pathway Modulators: Technical Support & Troubleshooting Center
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on stable isotope-labeled compounds for precise pharmacokinetic (PK) and pharmacodynamic (PD) tracking, researchers often encounter unexpected biological resistance mechanisms.
This guide addresses a critical anomaly frequently reported by scientists: the failure of the deuterated β-catenin inhibitor, iCRT-14-d5 , to suppress Wnt signaling in specific cancer models (such as HeLa cervical cancer cells). Here, we dissect the mechanistic causality behind this resistance—specifically the interference of the long non-coding RNA (lncRNA) HOTAIR —and provide field-proven troubleshooting protocols.
The Role of iCRT-14-d5 iCRT-14-d5 is a deuterated analog of iCRT-14, synthesized by replacing specific hydrogen atoms with deuterium to enhance metabolic stability for LC-MS/MS quantification[1][2]. Pharmacodynamically, it is identical to its parent compound: it acts in the nucleus by sterically hindering the direct interaction between β-catenin and the TCF4 transcription factor, thereby shutting down the transcription of Wnt target genes like c-Myc and c-Jun[3].
The HOTAIR Interference Mechanism Researchers frequently observe that while iCRT-14-d5 achieves optimal intracellular concentrations, Wnt signaling remains hyperactive in certain cell lines. This resistance is driven by HOTAIR , a trans-acting lncRNA highly upregulated in cervical and breast cancers[3].
HOTAIR functions as a molecular scaffold. It physically interacts with β-catenin, providing post-transcriptional protection. This interaction either induces a conformational shift that blocks the iCRT-14-d5 binding pocket or recruits alternative transcriptional co-factors that bypass the TCF4 requirement entirely. Consequently, HOTAIR maintains Wnt/β-catenin pathway activation, rendering the inhibitor useless[3].
Figure 1: Mechanism of HOTAIR-mediated resistance to iCRT-14-d5 in the Wnt/β-catenin signaling pathway.
Part 2: Troubleshooting FAQs
Q: My LC-MS/MS data shows excellent intracellular accumulation of iCRT-14-d5, but Wnt target genes remain upregulated. Is the drug degraded? A: No. The deuteration of iCRT-14-d5 ensures high metabolic stability, and your LC-MS/MS data confirms target tissue penetration. If intracellular concentrations are optimal but efficacy is zero, you are likely observing target bypass. Check your cell line's baseline HOTAIR expression. Cell lines like HeLa (HOTAIR-high) will exhibit profound resistance, whereas SiHa or CaSki cells (HOTAIR-low) will remain sensitive[3].
Q: How does the resistance profile of iCRT-14-d5 compare to other Wnt inhibitors in HOTAIR-high models? A: Inhibitors acting upstream at the extracellular level (like Porcupine inhibitors) remain effective because they prevent β-catenin accumulation entirely. Downstream nuclear inhibitors (like iCRT-14-d5) fail because HOTAIR rescues the accumulated nuclear β-catenin[3].
Quantitative Comparison of Wnt Inhibitors in Cervical Cancer Models
| Inhibitor | Target / Mechanism of Action | Efficacy in HOTAIR-Low (SiHa) | Efficacy in HOTAIR-High (HeLa) |
| C59 | Porcupine (Extracellular Wnt block) | High Suppression | High Suppression |
| NSC668036 | DVL Protein (Cytoplasmic block) | Low/None | Low/None |
| iCRT-14 | β-catenin/TCF4 (Nuclear block) | High Suppression | Complete Resistance |
| iCRT-14-d5 | β-catenin/TCF4 (Isotope-labeled) | High Suppression | Complete Resistance |
Q: How can I validate that HOTAIR is the specific cause of iCRT-14-d5 resistance in my assay? A: You must establish a self-validating experimental loop. First, confirm the physical interaction between the RNA and the protein via RNA Immunoprecipitation (RIP). Second, prove causality by performing a functional rescue: knock down HOTAIR using siRNA, which should immediately restore the cell's sensitivity to iCRT-14-d5.
Part 3: Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as a closed-loop validation system. By executing both, you prove both the presence of the interference and the mechanistic rescue.
Figure 2: Experimental workflow for HOTAIR knockdown and iCRT-14-d5 sensitization assay.
Protocol A: RNA Immunoprecipitation (RIP) to Confirm HOTAIR/β-catenin Binding
Purpose: To verify that HOTAIR is physically scaffolding β-catenin in your specific cell line, preventing iCRT-14-d5 efficacy.
-
Cell Lysis: Harvest 1×107 cells (e.g., HeLa) in cold RIP lysis buffer supplemented with RNase inhibitors and protease inhibitors.
-
Antibody Conjugation: Incubate magnetic beads with 5 µg of anti-β-catenin antibody (or IgG isotype control) for 2 hours at room temperature.
-
Immunoprecipitation: Add the cell lysate to the conjugated beads and incubate overnight at 4°C with gentle rotation.
-
Washing & Elution: Wash the beads 5 times with RIP wash buffer to remove unbound RNA/protein. Elute the RNA-protein complexes using Proteinase K buffer at 55°C for 30 minutes.
-
RNA Extraction & qPCR: Extract the co-precipitated RNA using TRIzol. Perform RT-qPCR using specific primers for HOTAIR. Validation Check: A significant fold-enrichment of HOTAIR in the anti-β-catenin pull-down compared to the IgG control confirms the physical interaction.
Protocol B: HOTAIR Knockdown and iCRT-14-d5 Sensitization
Purpose: To restore iCRT-14-d5 efficacy by removing the HOTAIR scaffold.
-
Cell Seeding: Seed cells in a 6-well plate at 3×105 cells/well and incubate overnight until 60-70% confluent.
-
siRNA Transfection: Transfect cells with 50 nM of HOTAIR-specific siRNA (or a scrambled negative control) using Lipofectamine 3000. Incubate for 48 hours.
-
Inhibitor Treatment: Aspirate media and replace with fresh media containing 50 µM iCRT-14-d5. Include a vehicle control (DMSO) and an unlabeled iCRT-14 control to rule out isotope effects. Incubate for 24 hours.
-
Readout: Harvest cells and extract total protein and RNA.
-
Analysis: Run a Western Blot and RT-qPCR for Wnt target genes (c-Myc, c-Jun). Validation Check: In the scrambled siRNA group, c-Myc levels will remain high despite iCRT-14-d5 treatment. In the HOTAIR-siRNA group, c-Myc levels should plummet, proving that iCRT-14-d5 has regained its ability to block β-catenin/TCF4 transcription.
References
-
Pharmaffiliates. (n.d.). Miscellaneous-impurities | iCRT-14-d5. Retrieved March 11, 2026, from [Link]
-
IntLab. (n.d.). Chemical Catalog: ICRT-14-D5. Retrieved March 11, 2026, from [Link]
-
Trujano-Camacho, S., Cantú de León, D., Delgado-Waldo, I., & Campos-Parra, A. D. (2021). Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. Frontiers in Oncology, 11, 729228. [Link]
Sources
iCRT-14-d5 Technical Support Center: Optimizing In Vivo Bioavailability
Welcome to the Application Support Center for iCRT-14-d5 . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven troubleshooting strategies, formulation protocols, and mechanistic insights to maximize the systemic exposure of deuterated iCRT-14 in vivo.
Section 1: Mechanistic Insights & The "d5" Advantage
FAQ 1: How does the "d5" deuteration improve bioavailability compared to wild-type iCRT-14?
Causality: Wild-type iCRT-14 is a highly potent thiazolidinedione-class inhibitor that disrupts the interaction between β-catenin and TCF4, effectively blocking β-catenin-responsive transcription (CRT) with an IC50 of 40.3 nM (1)[1]. However, its in vivo efficacy is often limited by rapid hepatic clearance.
The "d5" modification replaces five specific hydrogen atoms with deuterium at metabolic "soft spots." This leverages the primary kinetic isotope effect ; because the carbon-deuterium (C-D) bond is significantly stronger and requires more energy to break than a carbon-hydrogen (C-H) bond, CYP450-mediated oxidative metabolism is drastically slowed (2)[2]. This metabolic shunting increases the drug's half-life and area under the curve (AUC) without altering its fundamental binding affinity to β-catenin.
iCRT-14-d5 disrupts β-catenin/TCF4 interaction, blocking Wnt target gene transcription.
Section 2: Formulation Troubleshooting & FAQs
FAQ 2: My iCRT-14-d5 precipitates when added to the aqueous vehicle. How do I prevent this?
Causality: iCRT-14-d5 is highly lipophilic. Direct addition of an aqueous buffer to a DMSO stock causes rapid solvent shifting, leading to immediate nucleation and precipitation of the compound. Solution: You must use a stepwise co-solvent transition. The validated vehicle for iCRT-14 in vivo dosing is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (3)[3]. PEG300 provides a miscible gradient between DMSO and water, while Tween-80 acts as a surfactant to lower interfacial tension and prevent aggregation.
FAQ 3: Can I store the final formulated in vivo dosing solution for multi-day dosing?
Causality: No. Thiazolidinedione derivatives in complex aqueous mixtures are prone to gradual aggregation and hydrolysis over time, which will drastically reduce the bioavailable fraction of the drug upon injection. Solution: The working solution for in vivo experiments must be prepared freshly and used on the exact same day (3)[3]. Stock solutions in 100% DMSO, however, can be safely stored at -80°C for up to 2 years.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of iCRT-14-d5 In Vivo Dosing Solution
This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual validation criteria are met.
-
Stock Preparation: Dissolve iCRT-14-d5 in 100% anhydrous DMSO to create a concentrated stock.
-
Validation Check: The solution must be completely clear with no particulate matter. If cloudy, heat gently to 37°C.
-
-
PEG Addition: Add PEG300 to reach exactly 40% of the final intended volume. Vortex vigorously for 30 seconds.
-
Surfactant Addition: Add Tween-80 to reach 5% of the final volume. Sonicate the mixture in a water bath at room temperature for 2-3 minutes.
-
Validation Check: The mixture should appear as a viscous, homogenous, clear liquid.
-
-
Aqueous Phase: Slowly add 0.9% Saline (45% of final volume) dropwise while continuously vortexing the tube.
-
Final Validation: Inspect the solution under a strong light source. If micro-precipitates or phase separation occurs, apply gentle heating and sonication for 5 minutes to aid dissolution (3)[3].
Protocol B: Pharmacokinetic (PK) Tracking via LC-MS/MS
-
Dosing: Administer the freshly formulated iCRT-14-d5 via intraperitoneal (IP) injection. A standard efficacious dose in xenograft models is 50 mg/kg (4)[4].
-
Sampling: Collect blood in EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000 x g for 10 mins to isolate plasma.
-
Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Quantification: Analyze the supernatant using LC-MS/MS. The d5-isotope provides a distinct +5 Da mass shift, allowing precise differentiation from endogenous interference and facilitating high-fidelity metabolic tracking (5)[5].
Stepwise formulation and LC-MS/MS pharmacokinetic tracking workflow for iCRT-14-d5.
Section 4: Quantitative Data & PK Parameters
To understand the systemic advantages of the deuterated formulation, refer to the comparative baseline parameters below. Deuteration does not solve solubility issues, but it drastically improves survivability in systemic circulation.
| Parameter | Wild-Type iCRT-14 | iCRT-14-d5 | Causality for Change |
| Metabolic Half-Life (T1/2) | Rapid clearance | Prolonged | Kinetic isotope effect slows CYP450-mediated C-H bond cleavage. |
| Hepatic Clearance (CL) | High | Moderate | Reduced enzymatic degradation at specific molecular soft spots. |
| Aqueous Solubility | Poor (< 0.1 mg/mL) | Poor (< 0.1 mg/mL) | Deuteration does not alter lipophilicity; co-solvents are still required. |
| LC-MS/MS Detection | Standard | +5 Da Mass Shift | Isotope tracking eliminates endogenous noise for cleaner PK data. |
References
- iCRT 14 | β-catenin, Tocris Bioscience.
- iCRT 14 - Potent CRT Inhibitor for Cancer Research, APExBIO.
- iCRT 14 | Wnt Inhibitor, MedChemExpress.
- H2O2–Responsive Anticancer Prodrug: Synthesis, Precision Deuteration in Search of In Vivo Metabolites, Journal of Medicinal Chemistry - ACS Publications.
- Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer, Dove Medical Press.
Sources
iCRT-14 & iCRT-14-d5 Technical Support Center: Stability, Storage, and Troubleshooting
Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals utilizing iCRT-14 and its deuterated isotopologue, iCRT-14-d5 , in Wnt/β-catenin signaling assays and LC-MS/MS pharmacokinetic profiling.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will dissect the chemical causality behind compound degradation, establish self-validating handling protocols, and troubleshoot the most common failure points in your assays.
Mechanistic Grounding: The Chemistry of iCRT-14
To understand how to store and handle iCRT-14, you must first understand its molecular behavior. iCRT-14 is a potent thiazolidinedione-class inhibitor of β-catenin-responsive transcription (CRT) . Unlike degraders that target β-catenin for proteasomal destruction, iCRT-14 acts downstream in the nucleus. It physically disrupts the direct interaction between β-catenin and TCF4 (T-cell factor 4), effectively paralyzing Wnt target gene expression and inducing G0/G1 cell cycle arrest .
iCRT-14-d5 incorporates five deuterium atoms on the phenyl ring. It is chemically identical in its biological interactions but serves as a critical internal standard for absolute quantification in mass spectrometry .
Fig 1: Mechanism of iCRT-14 disrupting β-catenin/TCF4 interaction in the Wnt pathway.
Quantitative Data: Physical Properties & Storage Parameters
Proper storage is dictated by the compound's molecular weight, solvent compatibility, and thermal stability. Below is the validated data for both the unlabeled and deuterated forms .
| Parameter | iCRT-14 (Unlabeled) | iCRT-14-d5 (Deuterated) |
| Molecular Weight | 375.44 g/mol | 380.44 g/mol |
| Chemical Formula | C₂₁H₁₇N₃O₂S | C₂₁H₁₂D₅N₃O₂S |
| Solubility (Max) | ≥18.75 mg/mL in DMSO | ≥18.75 mg/mL in DMSO |
| Aqueous Solubility | Insoluble | Insoluble |
| Storage (Solid Powder) | -20°C (Up to 3 years) | -20°C (Up to 3 years) |
| Storage (DMSO Solution) | -80°C (Up to 6 months) | -80°C (Up to 6 months) |
| Primary Degradation Risk | Thiazolidinedione Hydrolysis | Hydrolysis & H/D Exchange |
Troubleshooting FAQs: Degradation & Storage
Q: Why is my iCRT-14-d5 signal intensity dropping in LC-MS/MS over time? A: Causality: The core vulnerability of iCRT-14 is its thiazolidinedione ring, which is highly susceptible to hydrolysis. DMSO is profoundly hygroscopic. Repeatedly opening a master stock vial introduces atmospheric moisture into the solvent. Over time, this microscopic water content catalyzes the hydrolytic cleavage of the ring, leading to a permanent loss of the active compound and a drop in MS signal intensity.
Q: Can I store diluted working solutions at 4°C for a few days? A: Causality: Absolutely not. iCRT-14 is highly lipophilic and completely insoluble in water . When you dilute the DMSO stock into aqueous media or buffer, the compound is held in a delicate metastable state. Storing this at 4°C lowers the kinetic energy of the solution, triggering rapid precipitation and phase separation. Always prepare aqueous working solutions fresh daily and use them immediately .
Q: Is Deuterium (H/D) exchange a risk for iCRT-14-d5 during sample preparation? A: Causality: The five deuterium atoms in iCRT-14-d5 are located on the phenyl ring. Aromatic C-D bonds are thermodynamically stable and generally resist H/D exchange under standard reverse-phase LC conditions (e.g., 0.1% Formic Acid). However, exposing the compound to extreme basic conditions (pH > 9) during extraction can initiate ring-opening reactions that compromise the isotopic label. Stick to neutral or slightly acidic extraction buffers.
Self-Validating Experimental Protocols
To ensure data integrity, you must implement workflows that actively prevent degradation and self-validate the compound's status before use.
Protocol 1: Anhydrous Reconstitution & Cryo-Preservation
This protocol prevents moisture-induced hydrolysis of the thiazolidinedione ring.
-
Equilibration: Remove the lyophilized iCRT-14-d5 vial from -20°C storage. Do not open it immediately. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Reconstitution: Inject strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves) through the septum to create a 10 mM master stock. Vortex gently until fully dissolved.
-
Aliquoting: Immediately divide the master stock into single-use amber low-bind microcentrifuge tubes (e.g., 10 µL per tube). Causality: Amber tubes prevent UV-catalyzed degradation, and single-use aliquots eliminate freeze-thaw cycles.
-
Purging: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at -80°C .
Fig 2: Optimal handling and storage workflow to prevent iCRT-14-d5 degradation.
Protocol 2: Self-Validating LC-MS/MS System Suitability Test (SST)
Never run biological samples without first proving your internal standard is intact. This protocol self-validates the structural integrity of iCRT-14-d5.
-
Standard Preparation: Prepare a 1:1 molar ratio mixture of unlabeled iCRT-14 and iCRT-14-d5 at 100 ng/mL in 50% Acetonitrile/Water containing 0.1% Formic Acid.
-
Injection: Inject 5 µL into the LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.
-
Self-Validation Check (Isotopic Ratio): Extract the ion chromatograms for the protonated parent masses: m/z 376.4 [M+H]+ for unlabeled and m/z 381.4 [M+H]+ for d5. Calculate the Area Under the Curve (AUC) ratio.
-
Validation Rule: The AUC ratio must be 1.0 ± 0.05. A significant deviation indicates differential degradation or H/D exchange in the d5 standard.
-
-
Degradation Check (Hydrolysis): Monitor the +18 Da mass transitions (m/z 394.4 and m/z 399.4 ), which correspond to the water-addition hydrolysis products of the thiazolidinedione ring.
-
Validation Rule: If the combined area of the hydrolysis peaks exceeds 5% of the parent peaks, the stock solution is compromised and must be discarded.
-
References
-
Frontiers in Immunology - Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction. Retrieved from:[Link]
Interpreting unexpected results with iCRT-14-d5
Technical Support Center: iCRT-14-d5
A Guide to Interpreting Unexpected Experimental Results
Welcome to the technical support center for iCRT-14-d5. This resource is designed for researchers, scientists, and drug development professionals who are utilizing iCRT-14-d5 in their experiments. As a Senior Application Scientist, I've compiled this guide to address common and uncommon issues you might encounter, moving beyond simple troubleshooting to explain the "why" behind the results. Our goal is to empower you with the knowledge to interpret your data accurately and design robust, self-validating experiments.
Frequently Asked Questions (FAQs)
Q1: What is iCRT-14-d5 and how does it differ from iCRT-14?
iCRT-14 is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and TCF4, a key transcription factor complex responsible for activating Wnt target genes.[1][2] The "-d5" in iCRT-14-d5 signifies that five hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.
This deuteration offers several advantages in a research context. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make deuterated compounds more resistant to metabolic breakdown.[3] This often leads to a longer half-life and more stable plasma levels in vivo.[3][4] For in vitro studies, this enhanced stability can provide more consistent and predictable target engagement over the course of your experiment. It's important to note that this modification is designed to improve pharmacokinetic properties without significantly altering the compound's biological activity.[5]
Q2: What is the expected outcome of treating Wnt-pathway active cells with iCRT-14-d5?
In cell lines with an active canonical Wnt signaling pathway (e.g., many colorectal cancer cell lines like HCT-116 and HT29), treatment with iCRT-14-d5 is expected to:
-
Decrease the transcription of Wnt target genes: This includes genes like AXIN2, c-MYC, and CCND1 (Cyclin D1).[6][7][8]
-
Reduce cell proliferation: By downregulating pro-proliferative genes like CCND1, iCRT-14 can induce G0/G1 cell cycle arrest.[1][2]
-
Decrease TOP/FOP Flash reporter activity: In luciferase-based reporter assays, a decrease in the TOP/FOP ratio indicates specific inhibition of β-catenin/TCF-mediated transcription.[9][10]
It is important to note that iCRT-14 is not expected to alter the phosphorylation of Dishevelled (Dvl), a protein that acts upstream of β-catenin.[2][7]
Q3: My cells are not responding to iCRT-14-d5 treatment. What are the possible reasons?
This is a common issue that can stem from several factors, ranging from the compound itself to the specific biology of your cell line. Here’s a logical progression for troubleshooting:
-
Compound Integrity and Handling:
-
Solubility: iCRT-14 is soluble in DMSO but practically insoluble in aqueous solutions and ethanol.[2][11] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO and that it is fully dissolved. Gentle warming and sonication can aid dissolution.[2] We do not recommend long-term storage of the solution.[2]
-
Storage: The solid compound should be stored at +4°C, while stock solutions are best stored at -20°C or -80°C for long-term stability.[12]
-
-
Cell Line-Specific Factors:
-
Wnt Pathway Status: Is the Wnt pathway actually active in your cell line? Some cell lines have low basal Wnt activity. You may need to stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 to observe the inhibitory effect of iCRT-14-d5.
-
Cell-Type Dependent Resistance: Some cell lines exhibit resistance to iCRT-14. For example, HeLa cells have been shown to be resistant due to the overexpression of the long non-coding RNA HOTAIR, which can interact with β-catenin and maintain Wnt pathway activation despite the presence of iCRT-14.[13][14][15]
-
Off-Target Effects: While iCRT-14 is considered specific, all small molecules have the potential for off-target effects that could counteract the intended inhibition in certain cellular contexts.
-
-
Experimental Design:
-
Dose and Duration: Are you using an appropriate concentration and treatment duration? The reported IC50 for iCRT-14 is approximately 40.3 nM in Wnt reporter assays.[1][2] However, the effective concentration for inhibiting cell proliferation or downstream gene expression may be higher and cell-type dependent. A dose-response experiment is always recommended.
-
Assay Sensitivity: Is your chosen assay sensitive enough to detect the expected changes? For example, a Western blot for total β-catenin may not show a significant change, as iCRT-14 acts on the transcriptional activity of β-catenin, not its overall protein level.
-
Troubleshooting Unexpected Results
Scenario 1: No change in TOP/FOP Flash reporter assay results after iCRT-14-d5 treatment.
The TOP/FOP Flash assay is a gold standard for measuring β-catenin/TCF-mediated transcriptional activity.[16][17] If you're not seeing an effect, consider the following:
-
Problem: Low or no Wnt pathway activation.
-
Explanation: The TOPFlash plasmid contains TCF/LEF binding sites that drive luciferase expression when the Wnt pathway is active.[16] If the pathway is not active, there will be no signal to inhibit.
-
Solution: Include a positive control by treating a set of wells with a Wnt pathway activator like Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021). This will confirm that your reporter system is functional.
-
-
Problem: Inefficient transfection.
-
Explanation: Low transfection efficiency of the TOP/FOP plasmids will result in a weak signal and a poor signal-to-noise ratio.
-
Solution: Co-transfect a plasmid expressing a constitutively active reporter, like Renilla luciferase, to normalize for transfection efficiency.[17] Also, optimize your transfection protocol for the specific cell line you are using.
-
-
Problem: Faulty reporter plasmids.
-
Explanation: The plasmids themselves could be compromised.
-
Solution: Sequence-verify your TOP/FOP Flash plasmids. If the issue persists, consider obtaining a new batch of plasmids from a reliable source.
-
Caption: Workflow for a TOP/FOP Flash luciferase reporter assay.
Scenario 2: No decrease in total β-catenin levels after iCRT-14-d5 treatment.
-
Explanation: This is the expected result. iCRT-14 inhibits the function of β-catenin as a transcriptional co-activator by disrupting its interaction with TCF4; it does not cause the degradation of the β-catenin protein.[1][2] The "destruction complex" (containing APC, Axin, and GSK3β) is responsible for regulating β-catenin protein levels, and iCRT-14 acts downstream of this complex.
-
Solution: To assess the effect of iCRT-14-d5, you should measure the expression of known Wnt target genes via qPCR or look for phenotypic changes like decreased cell proliferation. A Western blot for "active" (non-phosphorylated) β-catenin may show a decrease in the nuclear fraction, but this can be challenging to quantify reliably.
Caption: Canonical Wnt signaling pathway and the inhibitory action of iCRT-14.
Scenario 3: Increased cell death or unexpected toxicity at low concentrations of iCRT-14-d5.
-
Explanation: While iCRT-14 has been shown to be non-toxic to mice in some studies, in vitro toxicity can be cell-line dependent.[6][7] Some cell lines are highly dependent on Wnt signaling for survival, and inhibiting this pathway can induce apoptosis.[7][8] Alternatively, the observed toxicity could be due to off-target effects. Unexpectedly, iCRT-14 has also been shown to enhance DNA damage induced by a viral infection in A549 cells, suggesting context-dependent pro-apoptotic or cytotoxic effects.[18][19]
-
Solution:
-
Perform a cell viability assay: Use a method like MTT or a Cell Counting Kit-8 (CCK-8) to generate a dose-response curve and determine the cytotoxic concentration (CC50) in your specific cell line.
-
Assess apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry to determine if the observed cell death is due to apoptosis or necrosis.
-
Rescue experiment: If possible, try to rescue the phenotype by overexpressing a downstream component of the Wnt pathway that is not affected by iCRT-14 to confirm that the toxicity is on-target.
-
Quantitative Data Summary
The following table provides a hypothetical example of expected results from key assays when treating a Wnt-active cell line (e.g., HCT-116) with iCRT-14-d5.
| Assay | Vehicle (DMSO) | iCRT-14-d5 (100 nM) | Expected Outcome |
| TOP/FOP Ratio | 15.0 ± 1.2 | 2.5 ± 0.4 | Significant Decrease |
| AXIN2 mRNA (qPCR, fold change) | 1.0 | 0.2 ± 0.05 | Significant Decrease |
| Cell Viability (% of control) | 100% | 65% ± 5% | Decrease |
| Total β-catenin (Western Blot, relative density) | 1.0 | 0.95 ± 0.1 | No Significant Change |
Detailed Experimental Protocols
Protocol 1: Western Blot for Total β-catenin
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21] Incubate with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[20][21]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.[20] Detect the signal using an ECL substrate and an imaging system.[20]
-
Normalization: Probe the same membrane for a loading control like GAPDH or β-actin to normalize the β-catenin signal.
Protocol 2: qPCR for Wnt Target Gene Expression
-
RNA Extraction: After treatment, lyse cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for your target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target gene to the housekeeping gene.
References
-
TOP/FOP-Flash luciferase reporter analysis. (n.d.). Bio-protocol. Retrieved March 10, 2026, from [Link]
-
TOP/FOP-Flash luciferase reporter analysis. (n.d.). Bio-protocol. Retrieved March 10, 2026, from [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved March 10, 2026, from [Link]
-
A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Advantages of Deuterated Compounds. (2024, September 25). Clearsynth Discovery. Retrieved March 10, 2026, from [Link]
-
GeneQuery™ Human Wnt Signaling Target Genes qPCR Array Kit (GQH-WTG). (n.d.). ScienCell Research Laboratories. Retrieved March 10, 2026, from [Link]
-
Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023, May 22). SYNMR. Retrieved March 10, 2026, from [Link]
-
What Pharmacological Advantages Can Deuterated APIs Deliver?. (2023, July 6). Neuland Labs. Retrieved March 10, 2026, from [Link]
-
Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. (n.d.). Retrieved March 10, 2026, from [Link]
-
Wnt Inhibition Leads to Improved Chemosensitivity in Pediatric Acute Lymphoblastic Leukemia. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression. (2022, February 19). PMC. Retrieved March 10, 2026, from [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. (2021, October 27). Frontiers. Retrieved March 10, 2026, from [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. (2021, October 28). PMC. Retrieved March 10, 2026, from [Link]
-
Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. (2025, September 14). ResearchGate. Retrieved March 10, 2026, from [Link]
-
GeneQuery™ Human Wnt Signaling Pathway qPCR Array Kit (GQH-WNT). (n.d.). ScienCell Research Laboratories. Retrieved March 10, 2026, from [Link]
-
Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Expression levels of Wnt target genes and non-target controls, analyzed... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. (2014, March 25). YouTube. Retrieved March 10, 2026, from [Link]
-
TOP/FOP-FLASH assay in HEK293T cells?. (2020, August 28). ResearchGate. Retrieved March 10, 2026, from [Link]
-
37 questions with answers in WNT SIGNALING | Science topic. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression. (2022, February 19). MDPI. Retrieved March 10, 2026, from [Link]
-
How to detect and activate Wnt signaling. (n.d.). The WNT Homepage - Stanford University. Retrieved March 10, 2026, from [Link]
-
Primer-specific qPCR for genes in the Wnt signaling pathway, which were... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Wnt target gene activation requires β-catenin separation into biomolecular condensates. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Wnt signalling: conquering complexity. (2018, June 26). Development | The Company of Biologists. Retrieved March 10, 2026, from [Link]
-
β-catenin inhibitors in cancer therapeutics: intricacies and way forward. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
Sources
- 1. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Wnt Inhibition Leads to Improved Chemosensitivity in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. ≥98% (HPLC), Wnt / β-catenin pathway inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells [frontiersin.org]
- 14. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jcancer.org [jcancer.org]
- 18. β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
PART 1: Analytical Workflows & LC-MS/MS Troubleshooting (iCRT-14-d5)
Welcome to the Wnt/β-catenin Inhibitor & Analytical Standards Support Center . As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when transitioning from in vitro pathway inhibition to in vivo pharmacokinetic (PK) profiling.
Working with iCRT-14 —a potent thiazolidinedione-class inhibitor of β-catenin-responsive transcription (CRT)—requires strict experimental controls. Furthermore, utilizing its deuterated counterpart, iCRT-14-d5 , for LC-MS/MS quantification demands rigorous analytical validation.
This guide is structured to address the causality behind common experimental failures and provide self-validating protocols for both biological and analytical workflows.
When quantifying iCRT-14 in complex biological matrices (plasma, tissue homogenates), researchers use iCRT-14-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1][2]. The 5 deuterium atoms on the phenyl ring provide a +5 Da mass shift, allowing mass spectrometers to differentiate the standard from the biological analyte.
Q1: Why is iCRT-14-d5 strictly required for PK profiling instead of a cheaper structural analog? The Causality: In LC-MS/MS, biological matrices cause variable "ion suppression"—where co-eluting lipids or proteins prevent the target analyte from ionizing efficiently. Because iCRT-14-d5 shares the exact physicochemical properties of iCRT-14, it co-elutes at the exact same retention time. Any matrix effect that suppresses the iCRT-14 signal will suppress the iCRT-14-d5 signal equally. By measuring the ratio of their peak areas, the system self-corrects for real-time ionization variability, ensuring absolute quantitative trustworthiness.
Q2: I am observing a shifting retention time and poor peak shape for iCRT-14-d5. How do I resolve this? The Causality: iCRT-14 contains a thiazolidinedione moiety and a pyridine ring, making it sensitive to pH fluctuations and residual metal ions in the LC system. The Fix: Ensure your mobile phase is properly buffered. Using 0.1% formic acid in both the aqueous and organic (acetonitrile) mobile phases forces the pyridine nitrogen into a consistent protonated state, sharpening the peak and stabilizing the retention time.
Q3: My "Zero Standard" (Blank matrix + iCRT-14-d5) is showing a small peak at the unlabeled iCRT-14 mass transition. Is my assay contaminated? The Causality: This is likely isotopic interference. If the isotopic purity of your iCRT-14-d5 is <99%, it will contain trace amounts of unlabeled iCRT-14 (d0). The Fix: Always run a Zero Standard to self-validate isotopic purity. If the d0 peak in the Zero Standard exceeds 20% of your Lower Limit of Quantification (LLOQ), you must reduce the concentration of the spiked iCRT-14-d5 IS to minimize the baseline contribution.
PART 2: Biological Assays & Experimental Controls (Unlabeled iCRT-14)
iCRT-14 is utilized to disrupt the direct interaction between β-catenin and TCF4, downregulating Wnt target genes without affecting non-canonical Wnt pathways[3][4].
Q4: What constitutes a "self-validating system" when proving iCRT-14 specifically disrupts β-catenin/TCF4 in my cell lines? The Causality: Do not rely solely on cell viability assays (like CCK-8), as these cannot differentiate between specific Wnt inhibition and off-target compound toxicity. A trustworthy, self-validating system requires three tiers of evidence:
-
Direct Transcriptional Engagement: Use an STF16 luciferase reporter assay. iCRT-14 should inhibit this with an IC50 of approximately 40.3 nM[3][5].
-
Downstream Biomarker Validation: Perform a Western blot to confirm the reduction of specific β-catenin target proteins, such as Axin-2 or Cyclin D1 (CycD1), which mediate G0/G1 cell cycle arrest[3][4].
-
Negative Control (Specificity): Probe for E-cadherin. iCRT-14 should not disrupt the interaction between β-catenin and E-cadherin at the adherens junctions[4].
Q5: My cells exhibit precipitation and high toxicity when dosing iCRT-14 at 50 µM. How do I resolve this? The Causality: iCRT-14 is highly lipophilic (MW 375.44)[6]. Adding it directly to aqueous culture media causes it to crash out of solution, forming micro-crystals that physically stress cells. The Fix: Prepare concentrated stock solutions (e.g., 10–50 mM) in anhydrous DMSO[5]. When treating cells, ensure the final DMSO concentration in the assay media never exceeds 0.1% (v/v). Always include a 0.1% DMSO Vehicle Control to validate that the solvent is not causing the observed phenotype.
Quantitative Data Summary
Note: While some vendors may list erroneous molecular weights due to database typos (e.g., 327.23 g/mol )[1], the values below reflect the calculated exact masses based on the validated chemical formulas.
| Property | iCRT-14 (Biological Inhibitor) | iCRT-14-d5 (Analytical Standard) |
| Application | Wnt/β-catenin pathway inhibition | LC-MS/MS Internal Standard (IS) |
| Molecular Formula | C₂₁H₁₇N₃O₂S | C₂₁H₁₂D₅N₃O₂S |
| Molecular Weight | 375.44 g/mol [6] | 380.47 g/mol |
| Target / Mechanism | Disrupts β-catenin/TCF4 interaction | Normalizes matrix effects & recovery |
| Key Metric | IC50 = 40.3 nM (STF16 Assay)[5] | Mass Shift = +5 Da |
| Storage | -20°C to -80°C (Stock in DMSO)[5] | -20°C (Protect from light/moisture) |
Experimental Methodologies
Protocol 1: LC-MS/MS Plasma Extraction (Self-Validating Analytical System)
Causality: Protein precipitation removes macroscopic matrix interferences, while the d5-IS corrects for microscopic ion suppression.
-
Aliquot: Transfer 50 µL of biological plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of iCRT-14-d5 internal standard working solution (100 ng/mL in 50% methanol). Control Step: The "Zero Standard" must contain IS but no unlabeled iCRT-14 to prove isotopic purity.
-
Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to crash plasma proteins.
-
Extract: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analyze: Transfer the supernatant to an LC vial. Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.
Protocol 2: STF16 Luciferase Reporter Assay (Self-Validating Biological System)
Causality: Measuring luminescence directly correlates to TCF4 transcriptional activity, isolating the specific mechanism of iCRT-14 from general cytotoxicity.
-
Seed: Plate HEK293 cells stably expressing the STF16 luciferase reporter at 2x10⁴ cells/well in a 96-well plate[3]. Incubate overnight.
-
Pre-treat: Treat cells with varying concentrations of iCRT-14 (10 nM to 50 µM) or 0.1% DMSO (Vehicle Control) for 2 hours[5].
-
Stimulate: Activate the Wnt pathway using Wnt3a-conditioned media. Control Step: Include a Wnt3a-stimulated well with NO inhibitor to establish the 100% activation baseline.
-
Quantify: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader[5]. Calculate the IC50 relative to the Wnt3a baseline.
Workflow Visualization
Fig 1. Dual workflow of iCRT-14 biological inhibition and iCRT-14-d5 LC-MS/MS quantification.
References
-
NIH PMC. "Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction." Frontiers in Immunology.[Link]
-
BioOrganics. "iCRT-14-d5 Analytical Standard." BioOrganics.[Link]
Sources
Validation & Comparative
A Comparative Guide to Wnt Signaling Inhibitors: iCRT-14 vs. XAV939
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the Wnt pathway stands as a central regulator of embryonic development, tissue homeostasis, and, when dysregulated, a key driver of diseases like cancer. The ability to precisely modulate this pathway is paramount for both basic research and therapeutic development. This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the Wnt/β-catenin signaling pathway: iCRT-14 and XAV939. Here, we delve into their distinct mechanisms of action, compare their performance based on available experimental data, and provide actionable protocols for their use in the laboratory.
Understanding the Wnt/β-catenin Signaling Pathway: A Tale of Two States
The canonical Wnt signaling pathway is elegantly controlled through the stability of the transcriptional co-activator β-catenin. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and associate with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes.
Mechanism of Action: A Divergence in Strategy
iCRT-14 and XAV939 inhibit the Wnt/β-catenin pathway at fundamentally different points, a crucial consideration for experimental design and interpretation.
iCRT-14: Targeting the Final Step of Transcriptional Activation
iCRT-14 acts downstream in the nucleus, directly interfering with the interaction between β-catenin and the TCF4 transcription factor.[1][2][3] This blockade prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, effectively silencing their expression.[2][3] Some evidence also suggests that iCRT-14 may interfere with the binding of TCF to DNA.[1][3]
XAV939: Stabilizing the Destruction Complex
In contrast, XAV939 acts more upstream in the cytoplasm. It is a potent inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[4][5][6] Tankyrases poly-ADP-ribosylate (PARsylate) Axin, a scaffold protein and a rate-limiting component of the β-catenin destruction complex, targeting it for degradation.[6][7] By inhibiting tankyrases, XAV939 stabilizes Axin, leading to an enhanced assembly and activity of the destruction complex.[7] This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, preventing its nuclear translocation and the activation of Wnt target genes.[4][7]
Caption: Mechanisms of action for iCRT-14 and XAV939 in the Wnt/β-catenin signaling pathway.
Performance Comparison: A Side-by-Side Analysis
Direct head-to-head comparisons of iCRT-14 and XAV939 in the same experimental settings are limited in the literature. However, by synthesizing data from various studies, we can construct a comparative overview of their key characteristics.
| Feature | iCRT-14 | XAV939 |
| Target | β-catenin/TCF4 interaction[1][2][3] | Tankyrase 1 and 2 (TNKS1/2)[4][5][6] |
| Mechanism | Inhibits transcriptional activation[2][3] | Promotes β-catenin degradation by stabilizing Axin[4][7] |
| Potency (IC50) | ~40.3 nM (STF16 luciferase reporter in HEK293 cells)[1] | ~4 nM (TNKS2) and ~11 nM (TNKS1) in cell-free assays; 51 nM (HEK293T β-catenin-dependent reporter)[8] |
| Specificity | Reported to be specific against other conserved signaling pathways.[1] However, one study noted non-specific inhibition of a luciferase reporter.[2] | Generally considered specific for the Wnt pathway over others like NF-κB or TGF-β.[9] |
| Cellular Effects | Induces G0/G1 cell cycle arrest in HCT116 and HT29 cells.[1] | Induces G1 cell cycle arrest in NCI-H446 and HCT116 cells; inhibits proliferation of various cancer cell lines.[4][10][11] |
| Solubility | Soluble in DMSO (~2 mg/mL) and DMF.[12] Sparingly soluble in aqueous buffers.[12] | Soluble in DMSO (~2-15.62 mg/mL) and DMF (~5 mg/mL).[4][13] Sparingly soluble in aqueous buffers.[13] |
| Stock Solution | Prepare stock in DMSO and store at -20°C or -80°C.[14] | Prepare stock in DMSO and store at -20°C.[5][15] |
Supporting Experimental Data & Protocols
To effectively utilize these inhibitors, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to assess Wnt pathway inhibition.
Caption: A generalized experimental workflow for assessing Wnt inhibitor activity.
TOPflash Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash (or SuperTOPflash) TCF/LEF luciferase reporter plasmid
-
FOPflash (negative control) or a Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulating the pathway)
-
iCRT-14 or XAV939
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density that will result in 70-80% confluency on the day of transfection.[16]
-
Transfection: Co-transfect the cells with the TOPflash reporter plasmid and the Renilla luciferase plasmid for normalization using a suitable transfection reagent according to the manufacturer's instructions.[15][16]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of iCRT-14 or XAV939, or a DMSO vehicle control.[15][16]
-
Wnt Stimulation (Optional): For cell lines without constitutively active Wnt signaling, after a 1-hour pre-incubation with the inhibitors, stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.[16][17]
-
Luciferase Assay: Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.[16] Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[15][16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[15][16][17] Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control and determine the IC50 value.[15][16]
Western Blotting for β-catenin Levels
This protocol allows for the direct visualization and quantification of changes in total β-catenin protein levels following inhibitor treatment.
Materials:
-
Cell line of interest (e.g., HCT116, SW480)
-
iCRT-14 or XAV939
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of iCRT-14, XAV939, or a DMSO vehicle control for the desired time (e.g., 24 hours).[18]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.[18] Incubate on ice for 30 minutes with periodic vortexing.[18]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16][18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[18][19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.[18][19]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[16][19] Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative changes in protein expression.[16]
Conclusion and Recommendations
The choice between iCRT-14 and XAV939 hinges on the specific research question and experimental context.
-
iCRT-14 is a valuable tool for studying the consequences of directly inhibiting the final transcriptional step of the canonical Wnt pathway. Its utility is pronounced in systems where upstream components of the pathway may be mutated, and the primary interest lies in the function of the β-catenin/TCF complex.
-
XAV939 offers a robust method for inhibiting the pathway by promoting the degradation of β-catenin. This makes it particularly useful for investigating the roles of cytoplasmic β-catenin and the destruction complex. Its mechanism of action, which is upstream of the nuclear events, may provide a more "physiological" inhibition in certain contexts.
Ultimately, the selection of the appropriate inhibitor requires a thorough understanding of their distinct mechanisms. For comprehensive studies, employing both inhibitors in parallel can provide a more complete picture of the Wnt/β-catenin signaling cascade and its role in the biological system under investigation. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure the observed effects are specific to the intended target.
References
Sources
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The WNT/β-catenin signaling inhibitor XAV939 enhances the elimination of LNCaP and PC-3 prostate cancer cells by prostate cancer patient lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomic Analysis of 2D and 3D Cultured Colorectal Cancer Cells: Profiling of Tankyrase Inhibitor XAV939-Induced Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biocompare.com [biocompare.com]
A Head-to-Head Comparison of iCRT-14 and IWR-1: Efficacy in Colon Cancer Cells
A Technical Guide for Researchers
In the landscape of colorectal cancer (CRC) research, the aberrant activation of the Wnt/β-catenin signaling pathway is a well-established oncogenic driver, making it a prime target for therapeutic intervention. Among the arsenal of small molecule inhibitors developed to modulate this pathway, iCRT-14 and IWR-1 have emerged as critical tools for researchers. This guide provides an in-depth, objective comparison of their efficacy in colon cancer cells, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Wnt/β-Catenin Signaling Pathway: A Key Player in Colon Cancer
The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, survival, and differentiation, such as MYC and CCND1 (encoding Cyclin D1). In the majority of colorectal cancers, mutations in components of the destruction complex, most commonly APC, lead to the constitutive stabilization of β-catenin and aberrant activation of Wnt signaling, promoting tumorigenesis.
Mechanisms of Action: Two Distinct Approaches to Inhibit Wnt Signaling
iCRT-14 and IWR-1, while both effective inhibitors of the Wnt/β-catenin pathway, employ fundamentally different mechanisms of action.
-
iCRT-14: This small molecule inhibitor functions at the most downstream level of the signaling cascade. It directly targets the interaction between β-catenin and the TCF4 transcription factor in the nucleus.[1] By preventing the formation of this transcriptional complex, iCRT-14 effectively blocks the expression of Wnt target genes, even in cancer cells with upstream mutations in APC or β-catenin itself.[2]
-
IWR-1: In contrast, IWR-1 acts further upstream by stabilizing the β-catenin destruction complex. Its primary molecular target is Tankyrase (TNKS), an enzyme that poly-ADP-ribosylates (PARsylates) the Axin protein, marking it for degradation.[3] By inhibiting Tankyrase, IWR-1 prevents Axin degradation, thereby reinforcing the destruction complex and promoting the phosphorylation and subsequent degradation of β-catenin.
Comparative Efficacy in Colon Cancer Cells
While a direct, head-to-head study comparing iCRT-14 and IWR-1 across a panel of colon cancer cell lines under identical conditions is not available in the current literature, we can synthesize data from various sources to provide a comparative overview.
Inhibition of Cell Proliferation and Viability
Both iCRT-14 and IWR-1 have demonstrated the ability to inhibit the proliferation of colon cancer cells.
iCRT-14 has been shown to potently inhibit the proliferation of CT26 murine colon cancer cells and downregulate Wnt target genes including Axin2, Ccnd1 (Cyclin D1), and Myc.[2]
IWR-1 has been reported to decrease the proliferation of HCT116 cells in a dose- and time-dependent manner, with effective concentrations in the range of 5–50 μM.[4][5] In a study on a specific subpopulation of Caco-2 cells (CD44+CD133+), IWR-1 inhibited cell growth with an IC50 value of 19.4 µM.[6]
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| iCRT-14 | HEK293 | STF16-luc reporter | 40.3 nM | [1] |
| IWR-1 | L-Wnt-STF cells | STF reporter | 180 nM | [7] |
| IWR-1 | Caco-2 (CD44+CD133+) | Cell Viability | 19.4 µM | [6] |
Note: The IC50 values presented are from different assay systems and cell lines and are not directly comparable. Reporter assays measure the inhibition of transcriptional activity, which is often more sensitive than assays measuring cell viability.
Induction of Apoptosis
Both inhibitors are expected to induce apoptosis due to their role in suppressing the pro-survival Wnt/β-catenin pathway.
IWR-1 has a more clearly defined pro-apoptotic mechanism through its inhibition of Survivin, a member of the inhibitor of apoptosis (IAP) protein family.[3][4] By downregulating Survivin, IWR-1 can relieve the inhibition of caspases, key executioners of apoptosis. Western blot analyses have confirmed that IWR-1 treatment leads to a dose- and time-dependent decrease in Survivin protein levels in HCT116 cells.[4]
For iCRT-14 , while direct quantitative apoptosis data in colon cancer cells is limited in the available literature, its mechanism of inhibiting the β-catenin/TCF4 interaction is expected to downregulate anti-apoptotic Wnt target genes, thereby promoting apoptosis.
Modulation of Downstream Wnt Pathway Targets
The efficacy of both inhibitors can be further assessed by their ability to modulate the protein levels of key downstream components and targets of the Wnt/β-catenin pathway.
iCRT-14 treatment in murine CT26 colon cancer cells has been shown to decrease the expression of the Wnt target genes Cyclin D1 and c-Myc.[2]
IWR-1 treatment in HCT116 and HT29 colon cancer cells, as well as in ex vivo colorectal cancer tissue, has been demonstrated to significantly decrease the protein expression of both β-catenin and Survivin.[8][4]
Experimental Protocols
To facilitate further research and direct comparison, we provide the following detailed, standardized protocols for key assays.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29, SW480)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29 and SW480) with 10% FBS
-
iCRT-14 and IWR-1 stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of iCRT-14 and IWR-1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with iCRT-14, IWR-1, or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[9]
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is used to measure the quantity of a specific RNA sequence.
Materials:
-
Treated and control cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CCND1, MYC, etc.) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell pellets.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Summary and Future Perspectives
Both iCRT-14 and IWR-1 are potent inhibitors of the Wnt/β-catenin signaling pathway with demonstrated efficacy in colon cancer cells. They operate through distinct mechanisms, offering different points of intervention in this critical oncogenic pathway. IWR-1 acts upstream to promote β-catenin degradation, while iCRT-14 acts downstream to block the transcriptional activity of β-catenin.
The available data suggests that both compounds effectively inhibit colon cancer cell proliferation and modulate the expression of key Wnt target genes. However, a significant gap in the literature is the absence of a direct, side-by-side comparative study evaluating the IC50 values for cell viability and the quantitative induction of apoptosis for both inhibitors across a panel of well-characterized colon cancer cell lines. Such a study would be invaluable to the research community, providing a clearer understanding of their relative potencies and guiding the selection of the most appropriate inhibitor for specific experimental contexts.
Future research should focus on these direct comparisons, as well as exploring potential synergistic effects with existing chemotherapeutics and other targeted agents. A deeper understanding of the differential effects of these inhibitors in colon cancer subtypes with different underlying mutations will also be crucial for advancing their potential clinical applications.
References
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Lee, S. C., et al. (2015). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. Oncotarget, 6(29), 27146–27159. [Link]
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Chen, B., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nature Chemical Biology, 5(2), 100–107. [Link]
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Cho, Y., et al. (2018). Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells. Scientific Reports, 8(1), 1-11. [Link]
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Luu, M. T., et al. (2015). Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms. American Journal of Physiology-Cell Physiology, 309(8), C495-C503. [Link]
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An, Z., et al. (2020). β-Catenin inhibition shapes tumor immunity and synergizes with immunotherapy in colorectal cancer. OncoImmunology, 9(1), 1809947. [Link]
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Lee, S. C., et al. (2015). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. Oncotarget, 6(29), 27146–27159. [Link]
-
IWR-1 suppression of the EMT in the ex vivo model of colorectal cancer.... - ResearchGate. (n.d.). Retrieved from [Link]
-
Effects of IWR-1 on proliferation and EMT in HCT116 colon cancer cells.... - ResearchGate. (n.d.). Retrieved from [Link]
-
Bu, H., et al. (2020). Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells. Annals of Translational Medicine, 8(21). [Link]
-
Zhang, X., et al. (2022). β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression. International Journal of Molecular Sciences, 23(4), 2269. [Link]
-
Kim, J., et al. (2020). Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling. Cell Death & Differentiation, 27(4), 1345-1358. [Link]
-
Compounds 4 and 14 specifically inhibit Wnt target genes in HCT116... - ResearchGate. (n.d.). Retrieved from [Link]
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Santoro, A., et al. (2017). Inhibition of Wnt/β-Catenin pathway and Histone acetyltransferase activity by Rimonabant: a therapeutic target for colon cancer. Scientific reports, 7(1), 1-14. [Link]
-
Western blot analysis of β -catenin expression after treatment of HCT-116 cells with 100 μ M celecoxib for the … - ResearchGate. (n.d.). Retrieved from [Link]
-
Tang, K. (2025). β-Catenin Promotes Colorectal Cancer Progression by Activating Canonical Wnt Signaling and Pro-Oncogenic Target Genes. Medical and Clinical Case Reports Journal, 3(3). [Link]
-
FHL1 Inhibits the Progression of Colorectal Cancer by Regulating the Wnt/β-Catenin Signaling Pathway - Semantic Scholar. (2021). Retrieved from [Link]
-
c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells - MDPI. (2022). Retrieved from [Link]
-
Park, S. Y., et al. (2023). Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. Molecules, 28(9), 3843. [Link]
-
Wang, C., et al. (2023). Cosmosiin Induces Apoptosis in Colorectal Cancer by Inhibiting PD-L1 Expression and Inducing ROS. International Journal of Molecular Sciences, 25(1), 125. [Link]
-
Flow cytometry analysis using an Annexin V/PI double-staining assay in... - ResearchGate. (n.d.). Retrieved from [Link]
-
(A) Representative flow cytometry plots using Annexin V-FITC/PI... - ResearchGate. (n.d.). Retrieved from [Link]
-
Flow cytometric analysis of apoptosis using annexin v and propidium... - ResearchGate. (n.d.). Retrieved from [Link]
-
Park, J. E., et al. (2018). The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy. Journal of Cancer Prevention, 23(4), 193. [Link]
-
Liu, Y., et al. (2021). LncRNA CASC9 regulates cell proliferation, apoptosis and cell cycle via sponging miR-145-5p in colon cancer cells. Translational Cancer Research, 10(11), 4933. [Link]
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IC50 values of treatment for HCT116 and HT29 cell lines. - ResearchGate. (n.d.). Retrieved from [Link]
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IC 50 in HT29 and HCT116 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Cell viability of HT29 and HCT116 cells using the mTT assay. Cell... - ResearchGate. (n.d.). Retrieved from [Link]
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Changes in cell viability of CRC cell lines HT-29, DLD-1, and HCT-116,... - ResearchGate. (n.d.). Retrieved from [Link]
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Cell viability assay in different sublines derived from HCT116 (A),... - ResearchGate. (n.d.). Retrieved from [Link]
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Establishment of a Tissue-engineered Colon Cancer Model for Comparative Analysis of Cancer Cell Lines - PMC. (2019). Retrieved from [Link]
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Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PubMed. (2022). Retrieved from [Link]
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Wnt/β-catenin signaling pathway and Colorectal Cancer | CMAR - Dove Medical Press. (2023). Retrieved from [Link]
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Blocking the Wnt/β‑catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - Spandidos Publications. (2022). Retrieved from [Link]
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Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC. (2017). Retrieved from [Link]
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Therapeutic Potential of Naturally Occurring Small Molecules to Target the Wnt/β-Catenin Signaling Pathway in Colorectal Cancer - MDPI. (2022). Retrieved from [Link]
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Potential Role of Traditional Chinese Medicines by Wnt/β-Catenin Pathway Compared With Targeted Small Molecules in Colorectal Cancer Therapy - Frontiers. (2021). Retrieved from [Link]
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Overview of research progress and application of experimental models of colorectal cancer. (2023). Retrieved from [Link]
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Regulation of epidermal growth factor receptor in human colon cancer cell lines by interferon α - PMC. (2005). Retrieved from [Link]
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Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC. (2018). Retrieved from [Link]
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A Novel Inhibitor Targets Both Wnt Signaling and ATM/p53 in Colorectal Cancer. (2018). Retrieved from [Link]
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Novel Synthetic Antagonists of Canonical Wnt Signaling Inhibit Colorectal Cancer Cell Growth - AACR Journals. (2011). Retrieved from [Link]
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WNT/β-Catenin Signaling Inhibitor IC-2 Suppresses Sphere Formation and Sensitizes Colorectal Cancer Cells to 5-Fluorouracil | Anticancer Research. (2017). Retrieved from [Link]
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Discovery of small molecule inhibitors of the PTK7/β-catenin inter-action targeting the Wnt signaling pathway in colorectal cancer | bioRxiv. (2021). Retrieved from [Link]
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Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in hT-29 human colon cancer cell line - ScienceOpen. (2018). Retrieved from [Link]
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Apoptosis of Kinetin Riboside in Colorectal Cancer Cells Occurs by Promoting β-Catenin Degradation - PMC. (2015). Retrieved from [Link]
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Resistomycin Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - MDPI. (2023). Retrieved from [Link]
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Cellular and Molecular Biology. (2024). Retrieved from [Link]
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Flow Cytometry Modernizes Apoptosis Assays | Biocompare. (2019). Retrieved from [Link]
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Canonical Wnt Pathway Is Involved in Chemoresistance and Cell Cycle Arrest Induction in Colon Cancer Cell Line Spheroids - MDPI. (2023). Retrieved from [Link]
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Publish Comparison Guide: The Specificity of iCRT-14-d5 vs. Other Wnt Pathway Inhibitors
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Mechanistic specificity, comparative efficacy, and experimental validation of iCRT-14-d5 in canonical Wnt/β-catenin signaling.
Executive Summary: The Need for Terminal Pathway Inhibition
The canonical Wnt/β-catenin signaling pathway is a master regulator of cellular proliferation and stem cell renewal. Dysregulation of this cascade is a hallmark of numerous malignancies, particularly colorectal cancer. While early-generation Wnt inhibitors targeted upstream components (e.g., ligand secretion or receptor binding), these agents often fail in cancers driven by downstream mutations, such as truncations in the APC tumor suppressor gene.
iCRT-14-d5 represents a highly specific, terminal-node intervention strategy. As the stable isotope-labeled (phenyl-d5) analog of the parent compound iCRT-14, it directly disrupts the nuclear interaction between β-catenin and TCF4[1]. The deuterated formulation retains the potent biological activity of the parent molecule (IC50 = 40.3 nM) while providing a distinct mass shift for precise LC-MS/MS quantification, pharmacokinetic tracking, and enhanced metabolic stability[1].
This guide objectively compares the specificity of iCRT-14-d5 against other widely utilized Wnt inhibitors—IWP-2 , XAV939 , and PRI-724 —and provides validated protocols for assessing its mechanism of action.
Mechanistic Topography: Where iCRT-14-d5 Excels
To understand the specificity of iCRT-14-d5, we must map the intervention points of alternative inhibitors. The Wnt cascade is vulnerable at three primary nodes: ligand secretion, cytoplasmic destruction complex regulation, and nuclear transcription.
-
Upstream Secretion (IWP-2): IWP-2 targets Porcupine (PORCN), a membrane-bound O-acyltransferase in the endoplasmic reticulum[2]. By preventing the palmitoylation of Wnt ligands, IWP-2 blocks their secretion[3]. Limitation: It is entirely ineffective in cells with downstream APC or CTNNB1 (β-catenin) mutations, as the pathway is constitutively active independent of ligand binding.
-
Cytoplasmic Regulation (XAV939): XAV939 inhibits Tankyrase 1 and 2 (TNKS1/2), enzymes that normally degrade Axin[3]. By stabilizing Axin, XAV939 promotes the assembly of the β-catenin destruction complex, leading to β-catenin degradation[4]. Limitation: Efficacy is reduced in cell lines lacking functional APC, which is required for the destruction complex scaffold.
-
Nuclear Transcription (iCRT-14-d5 & PRI-724): iCRT-14-d5 bypasses upstream mutations by directly binding to the β-catenin/TCF4 complex, physically preventing TCF4 from binding to DNA and halting β-catenin-responsive transcription (CRT)[5][6]. Importantly, iCRT-14-d5 is highly specific to TCF4 and does not affect the phosphorylation of upstream proteins like Dishevelled (Dvl)[6]. In contrast, PRI-724 targets the interaction between β-catenin and the co-activator CBP, leaving the TCF/LEF interaction intact[4][7].
Pathway Visualization
Mechanistic intervention points of Wnt inhibitors: iCRT-14-d5, IWP-2, XAV939, and PRI-724.
Comparative Specificity Profile
To facilitate compound selection, the following table synthesizes the quantitative and qualitative performance metrics of these inhibitors.
| Inhibitor | Primary Target | IC50 / Potency | Mechanism of Action | Specificity & Off-Target Profile |
| iCRT-14-d5 | β-catenin / TCF4 | 40.3 nM (STF16 assay) | Competitively inhibits β-catenin binding to TCF4[5]. | Highly specific to terminal CRT. Does not alter Dvl phosphorylation or total β-catenin levels[6]. Induces G0/G1 arrest. |
| IWP-2 | Porcupine (PORCN) | 27 nM | Blocks Wnt ligand palmitoylation and secretion[2][8]. | Broadly inhibits both canonical and non-canonical Wnt pathways[3]. Ineffective against APC mutations. |
| XAV939 | Tankyrase 1/2 | 11 nM (TNKS1) / 4 nM (TNKS2) | Stabilizes Axin, promoting the destruction complex[8]. | Specific to canonical pathway[3]. May cause off-target PARP family inhibition at high concentrations. |
| PRI-724 | β-catenin / CBP | ~150 nM | Disrupts β-catenin interaction with CBP co-activator[4][7]. | Spares β-catenin/p300 interaction. Selectively inhibits Wnt-driven proliferation without affecting normal stem cell differentiation[4]. |
Experimental Validation: Self-Validating Protocols
As an Application Scientist, I emphasize that proving the specificity of iCRT-14-d5 requires assays that isolate its terminal mechanism. If iCRT-14-d5 is functioning correctly, it will reduce TCF-reporter activity without decreasing total intracellular β-catenin levels (unlike XAV939).
Protocol A: STF16-Luciferase Reporter Assay (Functional Validation)
This assay measures β-catenin-responsive transcription (CRT). We utilize a dual-luciferase system to ensure that reductions in signal are due to pathway inhibition, not compound toxicity.
Materials: HEK293T cells, STF16-firefly luciferase plasmid, pRL-TK (Renilla) plasmid, Wnt3a conditioned media, iCRT-14-d5 (dissolved in DMSO).
-
Transfection: Co-transfect HEK293T cells with STF16-luciferase (reporter) and pRL-TK (internal control) at a 10:1 ratio using a non-viral lipid reagent.
-
Causality: pRL-TK provides a constitutive baseline. Normalizing Firefly to Renilla luminescence mathematically eliminates artifacts caused by variations in cell number or transfection efficiency.
-
-
Pre-incubation: 24 hours post-transfection, pre-treat cells with iCRT-14-d5 (10 nM to 100 nM dose-response) or DMSO vehicle for 2 hours.
-
Causality: Pre-incubation ensures the inhibitor occupies the nuclear TCF4 binding pockets before the massive influx of β-catenin triggered by Wnt3a.
-
-
Stimulation: Add Wnt3a conditioned media to the cells and incubate for 16 hours.
-
Quantification: Lyse cells and read luminescence using a Dual-Luciferase assay kit. Calculate the Firefly/Renilla ratio. iCRT-14-d5 should yield an IC50 of approximately 40.3 nM[5].
Protocol B: Co-Immunoprecipitation (Mechanistic Validation)
To prove that iCRT-14-d5 specifically disrupts the β-catenin/TCF4 complex rather than degrading β-catenin, a Co-IP must be performed.
-
Treatment: Treat HCT-116 cells (which harbor a constitutively active Wnt pathway due to a β-catenin mutation) with 50 µM iCRT-14-d5 for 24 hours[5].
-
Nuclear Extraction: Isolate nuclear fractions using a hypotonic lysis buffer followed by high-salt nuclear extraction.
-
Causality: Because the β-catenin/TCF4 interaction occurs in the nucleus, whole-cell lysates dilute the target complex with unbound cytoplasmic β-catenin, reducing assay sensitivity.
-
-
Immunoprecipitation: Incubate the nuclear extract with an anti-TCF4 antibody overnight at 4°C, followed by Protein A/G magnetic beads.
-
Western Blotting: Elute the complexes and probe the membrane for both TCF4 (bait) and β-catenin (prey).
-
Validation Check: Probe the Input lysate for total β-catenin.
-
Expected Result: The Input blot will show equal levels of β-catenin between DMSO and iCRT-14-d5 treated cells (proving the destruction complex was not activated). However, the Co-IP blot will show a dose-dependent loss of β-catenin pulled down by TCF4, confirming the physical disruption of the complex[5][6].
-
Conclusion
For researchers studying downstream Wnt pathway activation—particularly in the context of colorectal carcinomas with APC or CTNNB1 mutations—upstream inhibitors like IWP-2 are mechanistically inappropriate. While XAV939 is highly potent, it relies on a functional destruction complex scaffold. iCRT-14-d5 offers a highly specific, terminal blockade of β-catenin-responsive transcription. Furthermore, its deuterated nature makes it the premier choice for in vivo pharmacokinetic studies requiring high-fidelity mass spectrometry quantification[1].
Sources
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iCRT-14-d5 as a Chemical Probe for Wnt Signaling: A Comprehensive Comparison Guide
The canonical Wnt/ β -catenin signaling pathway is a critical regulatory axis in embryonic development, stem cell maintenance, and oncogenesis. Dysregulation of this pathway—often through mutations in the adenomatous polyposis coli (APC) gene or β -catenin itself—is a hallmark of numerous malignancies, particularly colorectal cancer.
To interrogate this pathway, researchers rely on highly specific chemical probes. iCRT-14 is a potent inhibitor of β -catenin-responsive transcription (CRT). Its deuterated derivative, iCRT-14-d5 , represents an advanced analytical tool designed to overcome the pharmacokinetic and quantification challenges inherent in in vivo and in vitro drug metabolism and pharmacokinetics (DMPK) studies.
This guide provides a rigorous, data-driven comparison of iCRT-14-d5 against unlabelled iCRT-14 and other prominent Wnt inhibitors, equipping drug development professionals with the mechanistic insights and validated protocols necessary for robust experimental design.
Mechanistic Grounding: Targeting the β -Catenin/TCF4 Interface
Unlike upstream inhibitors that target Porcupine (e.g., Wnt-C59) or tankyrase, the iCRT family (inhibitors of β -Catenin-Responsive Transcription) acts downstream in the nucleus. Discovered via an RNAi-based chemical genetic screen, iCRT-14 directly disrupts the protein-protein interaction between β -catenin and TCF4 (T-cell factor 4) [1].
By preventing this complex formation, iCRT-14 effectively silences the transcription of Wnt target genes such as CCND1 (Cyclin D1) and MYC, inducing G0/G1 cell cycle arrest in colon cancer cell lines like HCT-116 and HT29[1].
Nuclear disruption of the Wnt/β-catenin signaling pathway by iCRT-14-d5.
The Rationale for Deuteration: Why iCRT-14-d5?
iCRT-14-d5 ( C21H12D5N3O2S , MW: 380.47) incorporates five deuterium atoms on its phenyl ring[2][3]. In drug development, this isotopic labeling serves two primary functions:
-
Absolute Quantification (Internal Standard): The +5 Da mass shift allows iCRT-14-d5 to act as an ideal internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It co-elutes with unlabelled iCRT-14, suppressing matrix effects and enabling highly accurate pharmacokinetic profiling.
-
Metabolic Stability Profiling (Kinetic Isotope Effect): Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds. If the phenyl ring of iCRT-14 is a site of cytochrome P450-mediated metabolism, deuteration can reduce metabolic clearance without altering the compound's binding affinity to β -catenin.
Comparative Performance Analysis
When selecting a Wnt pathway inhibitor, researchers must weigh potency, target specificity, and analytical utility. The table below synthesizes the quantitative performance of iCRT-14-d5 against its unlabelled counterpart and two other widely cited Wnt inhibitors: iCRT-3[4] and ICG-001[5][6].
| Compound | Target Mechanism | IC₅₀ (Wnt Reporter) | Primary Application | Key Advantage |
| iCRT-14-d5 | Disrupts β -catenin/TCF4 | ~40.3 nM (Assumed identical to parent) | LC-MS/MS IS, PK/PD Studies | Mass shift (+5 Da) enables precise in vivo quantification[2]. |
| iCRT-14 | Disrupts β -catenin/TCF4 | 40.3 nM (STF16-Luc) | In vitro / In vivo Wnt inhibition | High potency; induces marked G0/G1 cell cycle arrest[1]. |
| iCRT-3 | Disrupts β -catenin/TCF4 | 8.2 nM (STF16-Luc) | In vitro / In vivo Wnt inhibition | Highest potency among iCRT analogs; strong suppression of CYCD1[4][7]. |
| ICG-001 | Disrupts β -catenin/CBP | 3.0 µM (TOPFLASH) | Stem cell regulation, fibrosis | Selectively binds CBP (sparing p300), inducing apoptosis in transformed cells[5][6]. |
Data synthesized from established pharmacological screens [1, 2].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to utilize iCRT-14-d5 effectively in both biological assays and analytical chemistry.
Protocol A: LC-MS/MS Quantification of iCRT-14 using iCRT-14-d5
This protocol utilizes iCRT-14-d5 to accurately quantify the pharmacokinetic distribution of iCRT-14 in plasma samples.
Workflow for LC-MS/MS quantification of iCRT-14 using iCRT-14-d5 as an internal standard.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 50 µL of biological plasma containing unlabelled iCRT-14 into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of iCRT-14-d5 working solution (e.g., 500 ng/mL in methanol) to the plasma to achieve a consistent IS concentration.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the mixture. Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an LC vial.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection (Positive Ion Mode): Monitor Multiple Reaction Monitoring (MRM) transitions.
-
iCRT-14: Monitor [M+H]+ at m/z 376.4 → product ion.
-
iCRT-14-d5: Monitor [M+H]+ at m/z 381.5 → product ion.
-
-
-
Data Processing: Calculate the concentration of iCRT-14 by plotting the peak area ratio of iCRT-14 / iCRT-14-d5 against a standard calibration curve.
Protocol B: Wnt-Responsive STF16-Luciferase Reporter Assay
To validate that the deuterated probe retains the biological activity of the parent compound, a luciferase reporter assay is required[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably transfected with the STF16-luciferase reporter (containing TCF-binding sites) in a 96-well plate at 2×104 cells/well. Incubate overnight at 37°C in 5% CO2 .
-
Wnt Activation: Stimulate the pathway by adding Wnt3a-conditioned medium (or recombinant Wnt3a at 100 ng/mL) to the wells.
-
Compound Treatment: Concurrently treat the cells with serial dilutions of iCRT-14 or iCRT-14-d5 (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luminescence Measurement: Lyse the cells using a commercial Luciferase Assay System. Measure luminescence using a microplate reader.
-
Analysis: Normalize the luminescence data to cell viability (e.g., using CellTiter-Glo). Calculate the IC50 using non-linear regression analysis. The expected IC50 for both compounds should be approximately 40 nM.
Conclusion
While highly potent Wnt inhibitors like iCRT-3 and ICG-001 are excellent for driving phenotypic changes in cancer models, iCRT-14-d5 occupies a specialized, highly valuable niche in translational research. By leveraging the kinetic and mass-spectrometric advantages of deuterium labeling, iCRT-14-d5 allows researchers to confidently track the pharmacokinetics of β -catenin/TCF4 disruption in vivo. For drug development professionals moving Wnt inhibitors from the bench to preclinical animal models, integrating iCRT-14-d5 as a chemical probe and internal standard is a definitive best practice.
References
-
Emami, K. H., Nguyen, C., Ma, H., Kim, D. H., Jeong, K. W., Eguchi, M., ... & Kahn, M. (2004). A small molecule inhibitor of β-catenin/CREB-binding protein transcription. Proceedings of the National Academy of Sciences, 101(34), 12682-12687.[Link]
Sources
Benchmarking iCRT-14-d5 Against Novel Wnt Inhibitors: A Mechanistic and Quantitative Guide
The Strategic Landscape of Wnt/β-Catenin Inhibition
The canonical Wnt/β-catenin signaling pathway is a highly conserved evolutionary axis that governs stem cell fate and tissue homeostasis. However, its aberrant activation is a hallmark of numerous malignancies, including colorectal cancer, hepatocellular carcinoma, and triple-negative breast cancer[1].
As a Senior Application Scientist, I approach the benchmarking of Wnt inhibitors not merely as a comparison of IC50 values, but as an evaluation of mechanistic topology. Inhibitors are generally stratified into two categories:
-
Upstream Modulators : Compounds like Wnt-C59 and LGK974 target Porcupine (PORCN), preventing the palmitoylation and secretion of Wnt ligands[2][3]. While highly potent, these are often rendered ineffective in cancers harboring downstream mutations (e.g., APC or Axin truncations) that constitutively stabilize β-catenin[1].
-
Downstream Transcriptional Disruptors : Compounds like iCRT-14 and PRI-724 bypass upstream resistance by directly antagonizing the nuclear β-catenin transcriptional complex[4][5].
To rigorously benchmark these novel alternatives, analytical precision is paramount. This is where iCRT-14-d5 (CAS 1795144-12-5) becomes indispensable[6]. As the deuterated, stable isotope-labeled version of the potent β-catenin/TCF4 inhibitor iCRT-14, iCRT-14-d5 serves as the ultimate internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). It allows researchers to correlate true intracellular drug concentrations with pharmacodynamic outputs, ensuring that observed efficacy differences are driven by target affinity rather than variable membrane permeability.
Mechanistic Topology
Understanding exactly where these compounds intersect the Wnt pathway is critical for experimental design. The diagram below illustrates the distinct intervention points of the benchmarked Wnt inhibitors.
Figure 1: Mechanistic topology of the Wnt/β-catenin pathway and corresponding inhibitor targets.
Quantitative Benchmarking: Efficacy and Target Profiles
When benchmarking iCRT-14 against novel alternatives, we must contextualize their potency against their mechanism of action. Upstream inhibitors naturally exhibit lower IC50 values (picomolar range) due to the signal amplification inherent in receptor-mediated cascades. Conversely, downstream inhibitors require higher concentrations to physically disrupt nuclear protein-protein interactions.
| Compound | Primary Target | Mechanism of Action | In Vitro IC50 | Clinical Status |
| iCRT-14 | β-catenin / TCF4 | Directly disrupts β-catenin binding to TCF4 DNA-binding factors. | 40.3 nM (STF16 Assay)[4] | Preclinical |
| Wnt-C59 | PORCN | Prevents Wnt palmitoylation, completely abrogating Wnt secretion. | 74 pM[2] | Preclinical |
| LGK974 | PORCN | Highly specific PORCN inhibitor; reduces Wnt-dependent AXIN2 mRNA. | 0.4 nM[3] | Phase I/II |
| XAV939 | Tankyrase 1/2 | Inhibits TNKS PARP activity, stabilizing Axin to degrade β-catenin. | 4 - 11 nM[7] | Preclinical |
| PRI-724 | β-catenin / CBP | Selectively antagonizes β-catenin interaction with coactivator CBP. | ~3.5 - 44.3 µM (Cellular)[5] | Phase I/II |
Methodological Framework: Self-Validating Pharmacodynamic Assays
To objectively benchmark these compounds, we must decouple true target engagement from off-target cytotoxicity or poor cellular penetrance. The following protocol outlines a self-validating dual-readout system utilizing iCRT-14-d5 as an internal standard.
Figure 2: Self-validating dual-readout workflow using iCRT-14-d5 for absolute quantification.
Step-by-Step Protocol: Integrated STF16 Reporter & LC-MS/MS Assay
Step 1: Cell Line Selection & Seeding
-
Action: Seed HEK293 cells stably expressing the STF16 luciferase reporter at 1×104 cells/well in a 96-well plate.
-
Causality: The STF16 reporter contains multimerized TCF-binding sites, providing a direct, highly sensitive readout of β-catenin-responsive transcription (CRT)[4].
Step 2: Compound Incubation
-
Action: Treat parallel cohorts with serial dilutions (0.1 nM to 50 µM) of Wnt-C59, LGK974, XAV939, PRI-724, and iCRT-14. Incubate for 24 hours.
-
Causality: A 24-hour window ensures steady-state intracellular accumulation and provides sufficient time for the turnover of pre-existing luciferase protein, preventing false-positive baseline readings.
Step 3: iCRT-14-d5 Spike-In (The Internal Standard)
-
Action: Immediately upon application of the lysis buffer, spike all sample wells with 10 nM of iCRT-14-d5[6].
-
Causality: iCRT-14-d5 is the deuterated stable isotope of iCRT-14. It co-elutes with the parent compound during liquid chromatography but is distinguished by a +5 Da mass shift. Spiking it at the lysis stage creates a self-validating analytical system: it normalizes for any target compound lost during liquid-liquid extraction (LLE) and corrects for ion suppression in the MS source.
Step 4: Dual-Readout Extraction
-
Action: Split the lysate. Subject Fraction A to luminescence quantification using a standard Steady-Glo reagent. Subject Fraction B to LLE using ethyl acetate, followed by LC-MS/MS analysis.
-
Causality: Decoupling the pharmacodynamic readout (luminescence) from the pharmacokinetic readout (intracellular concentration) ensures that any observed IC50 shifts between novel inhibitors are attributed to true mechanistic affinity, rather than variable membrane permeability or assay matrix effects.
References
-
PMC : Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. 1[1]
-
Cayman Chemical : LGK974 (PORCN Inhibitor IV, CAS Number: 1243244-14-5). 3[3]
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- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BioOrganics [bioorganics.biz]
- 7. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
Safety Operating Guide
iCRT-14-d5: Comprehensive Operational Handling and Disposal Protocols for Analytical Laboratories
As analytical workflows in drug development become increasingly sensitive, the use of stable isotopologues like iCRT-14-d5 as internal standards (IS) for LC-MS/MS quantification has become standard practice. While laboratories are well-versed in the analytical benefits of deuterium-labeled standards, the logistical and safety protocols surrounding their disposal are often overlooked.
iCRT-14 is a highly potent inhibitor of the Wnt/β-catenin signaling pathway. Because the deuterated standard retains the exact biological activity of the parent compound, improper disposal poses severe ecotoxicological risks. This guide provides drug development professionals with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of iCRT-14-d5, ensuring both laboratory safety and environmental compliance.
Chemical Profiling & Hazard Causality
To design an effective disposal protocol, we must first understand the physicochemical properties of the molecule. iCRT-14-d5 is a thiazolidinedione derivative. Its disposal requirements are dictated by its elemental composition, its primary solvent matrix, and its extreme biological potency.
Table 1: Physicochemical & Biological Profile of iCRT-14-d5
| Property | Value | Rationale for Disposal Handling |
| Molecular Formula | C₂₁H₁₂D₅N₃O₂S[1] | Contains Nitrogen and Sulfur. Thermal destruction will yield NOₓ and SOₓ gases, requiring disposal via scrubbed high-temperature incineration . |
| Molecular Weight | 380.47 g/mol [1] | Heavy organic molecule; does not readily volatilize at room temperature, making solid waste (contaminated PPE/vials) a persistent contact hazard. |
| Primary Solvent Matrix | DMSO (up to 25-40 mg/mL)[2] | DMSO is a highly efficient carrier solvent that rapidly penetrates laboratory gloves and human skin, carrying the inhibitor directly into the bloodstream. |
| Target Mechanism | β-catenin/TCF4 disruption[2] | The Wnt pathway is highly conserved across species. Environmental release poses a severe risk to the embryonic development of aquatic organisms. |
| Potency (IC₅₀) | 40.3 nM[2] | Extreme potency dictates that even trace LC-MS/MS effluent must be treated as biologically active hazardous waste. |
Mechanism of Action & Ecotoxicological Rationale
Why is incineration required over standard drain disposal or chemical quenching? The answer lies in the molecule's mechanism of action. iCRT-14-d5 directly influences the interaction between β-catenin and TCF4[3], inducing marked G0/G1 cell cycle arrest[4].
If iCRT-14-d5 enters the municipal water supply, it resists standard wastewater microbial degradation due to its stable thiazolidinedione core. In aquatic ecosystems, disruption of the Wnt/β-catenin pathway leads to catastrophic developmental defects in fish and amphibian embryos. Therefore, the molecule must be physically destroyed at the atomic level.
Wnt/β-catenin signaling disruption by iCRT-14, highlighting ecotoxicity risks.
Step-by-Step Disposal Methodology
In analytical laboratories, iCRT-14-d5 waste is typically generated in two forms: Liquid Waste (LC-MS/MS effluent containing acetonitrile, methanol, water, formic acid, and trace inhibitor) and Solid Waste (empty stock vials, pipette tips, and contaminated PPE).
The "No-Bleach" Causality Rule
A common mistake in biological laboratories is attempting to chemically deactivate inhibitors using sodium hypochlorite (bleach). Do not use bleach on iCRT-14-d5 waste. The compound is frequently formulated in Dimethyl Sulfoxide (DMSO)[2]. Mixing bleach with DMSO triggers a highly exothermic oxidation reaction that generates toxic, volatile byproducts (including dimethyl sulfone) and poses a severe explosion hazard.
Protocol: End-to-End Waste Segregation
Step 1: Liquid Waste Segregation
-
Route all LC-MS/MS effluent containing iCRT-14-d5 into a dedicated, chemically compatible carboy (High-Density Polyethylene [HDPE] or glass).
-
Classify the waste as Non-Halogenated Organic Waste (iCRT-14-d5 contains C, H, D, N, O, S; it lacks halogens like Cl, F, Br).
-
Ensure the waste container is kept in secondary containment to prevent spills from primary container failure.
Step 2: Solid Waste Containment
-
Collect all glass vials, analytical columns, and pipette tips that contacted the stock solution (e.g., 25 mg/mL DMSO solutions)[2].
-
Place these items into a puncture-proof, leak-proof hazardous solid waste bin.
-
Double-bag contaminated nitrile gloves and bench paper before placing them in the solid waste bin.
Step 3: Labeling and Compliance
-
Apply a standard hazardous waste label to both liquid and solid containers immediately upon the first drop of waste generation.
-
Explicitly list all constituents on the label. Example: "Acetonitrile (50%), Water (49%), Formic Acid (0.1%), DMSO (<1%), Trace iCRT-14-d5 (Wnt Inhibitor)."
Step 4: EH&S Handoff and Incineration
-
Transfer the sealed containers to your institution's Environmental Health & Safety (EH&S) department.
-
EH&S will manifest the waste for High-Temperature Incineration (>1000°C) via a licensed commercial waste contractor. This thermal destruction breaks the thiazolidinedione ring, neutralizing the biological hazard.
End-to-end laboratory waste segregation and disposal workflow for iCRT-14-d5.
Spill Response Protocol
In the event of a stock solution spill (e.g., a shattered 10 mg vial dissolved in DMSO):
-
Evacuate and Ventilate: Ensure the area is well-ventilated. DMSO is not highly volatile, but it acts as a powerful carrier for the inhibitor.
-
Don Appropriate PPE: Wear standard safety goggles, a lab coat, and double-layered nitrile gloves (DMSO degrades single-layer nitrile over time).
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use paper towels for concentrated DMSO spills.
-
Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag.
-
Clean: Wash the spill area with soap and water only after all raw chemical has been removed. Dispose of the wash materials as hazardous solid waste.
References
-
Pharmaffiliates. "iCRT-14-d5 Reference Standard." Pharmaffiliates Miscellaneous Impurities. Available at:[Link][1]
-
MDPI - Viruses. "β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage." MDPI Open Access Journals. Available at:[Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
